3,4-Difluoro-2-methoxyaniline sulfate
Description
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Properties
IUPAC Name |
3,4-difluoro-2-methoxyaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVPJVCSMVAHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674630 | |
| Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-56-2 | |
| Record name | Benzenamine, 3,4-difluoro-2-methoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline sulfate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability.[1] Within this context, fluorinated anilines have emerged as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds.
This technical guide focuses on 3,4-Difluoro-2-methoxyaniline sulfate (CAS Number: 1072945-56-2), a specialized derivative of this important class of molecules. While often supplied as a stable sulfate salt for ease of handling and improved shelf-life, its utility lies in the reactive potential of its free amine form, 3,4-Difluoro-2-methoxyaniline (CAS Number: 114076-35-6).[2][3][4] This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of advanced therapeutic agents, such as kinase inhibitors.
Physicochemical Properties and Characterization
This compound is a white to off-white solid. The sulfate salt form enhances the stability and handling properties of the otherwise reactive free amine.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1072945-56-2 | [5][6][7] |
| Molecular Formula | C₇H₉F₂NO₅S | [5] |
| Molecular Weight | 257.21 g/mol | [5][7] |
| Storage | Inert atmosphere, room temperature | [7] |
For synthetic applications, the sulfate salt is typically neutralized to liberate the free amine, 3,4-Difluoro-2-methoxyaniline.
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-2-methoxyaniline | [2][4][8] |
| Alternate Names | 2-Amino-5,6-difluoroanisole; 3,4-difluoro-2-methoxyphenylamine | [4] |
| CAS Number | 114076-35-6 | [2][3][4][8] |
| Molecular Formula | C₇H₇F₂NO | [2][4][8] |
| Molecular Weight | 159.13 g/mol | [2][4] |
| Purity | ≥95% | [4] |
| Storage | Keep Cold | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted anilines like 3,4-Difluoro-2-methoxyaniline typically involves a multi-step process starting from readily available precursors. A common synthetic strategy involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group to an amine.
A plausible synthetic pathway for 3,4-Difluoro-2-methoxyaniline would likely start with a difluorinated benzene derivative. The introduction of the methoxy and nitro groups, followed by reduction, would lead to the desired aniline. The specific regiochemistry of these substitutions is critical and is governed by the directing effects of the substituents on the aromatic ring.
Caption: Generalized synthetic workflow for difluoroaniline derivatives.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The true value of 3,4-Difluoro-2-methoxyaniline lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features—a nucleophilic amine for coupling reactions and strategically placed fluorine and methoxy groups to modulate electronic properties and binding interactions—make it an attractive building block for medicinal chemists.
While this compound is broadly categorized as a biochemical for proteomics research, its primary utility is in the synthesis of small molecule inhibitors, particularly for protein kinases.[3][4] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Consequently, kinase inhibitors are a major focus of modern drug development.
The aniline moiety of 3,4-Difluoro-2-methoxyaniline can serve as a versatile handle for constructing the core scaffolds of various kinase inhibitors. For example, it can be used in reactions to form heterocyclic systems, such as quinazolines, which are common cores in many FDA-approved kinase inhibitors.
A representative experimental protocol for the use of a similar fluorinated methoxyaniline in the synthesis of a key intermediate is described below. This protocol illustrates the type of reaction where 3,4-Difluoro-2-methoxyaniline would be a valuable reagent.
Experimental Protocol: Synthesis of a Key Intermediate for a Kinase Inhibitor
This protocol is adapted from a known synthesis of a pyrimidine derivative, a common scaffold in kinase inhibitors, using a related fluorinated methoxyaniline.
Objective: To synthesize a substituted pyrimidine by reacting 4-fluoro-2-methoxyaniline with a chloropyrimidine derivative.
Materials:
-
4-fluoro-2-methoxy-aniline
-
5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
-
Triethylamine
-
Propylene glycol
-
Dichloromethane
-
Water
Procedure:
-
Combine 4-fluoro-2-methoxy-aniline (1.10 mmol), 5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine (0.84 mmol), triethylamine (1.1 mmol), and propylene glycol (2 ml) in a reaction vessel.
-
Heat the reaction mixture to 140°C for 5 hours.
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 ml).
-
Wash the organic layer with water.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the residual oil by column chromatography to yield the final pyrimidine derivative.
Causality of Experimental Choices:
-
High Temperature: The use of a high temperature (140°C) is necessary to drive the nucleophilic aromatic substitution reaction between the aniline and the less reactive chloropyrimidine.
-
Triethylamine: This base is used to neutralize the HCl that is formed as a byproduct of the reaction, preventing it from protonating the aniline starting material and rendering it non-nucleophilic.
-
Propylene Glycol: This high-boiling solvent is suitable for reactions that require elevated temperatures.
-
Workup and Purification: The aqueous wash removes water-soluble byproducts and excess reagents, while column chromatography is a standard method for purifying organic compounds to a high degree.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its free amine form. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Consult a physician in all cases of significant exposure.
Conclusion
This compound is a valuable and specialized chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive aniline group with fluorine and methoxy substituents makes it an ideal building block for the synthesis of complex and potent bioactive molecules, particularly kinase inhibitors. Understanding the physicochemical properties, synthetic utility, and safe handling of this compound is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. As the demand for more effective and targeted therapies continues to grow, the importance of key intermediates like 3,4-Difluoro-2-methoxyaniline is set to increase.
References
- 1. Patent Public Search | USPTO [uspto.gov]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. 114076-35-6 Cas No. | 3,4-Difluoro-2-methoxyaniline | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 3,4-Difluoro-2-methoxyaniline sulfate
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-2-methoxyaniline Sulfate
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS 1072945-56-2). As a fluorinated aniline derivative, its parent compound, 3,4-Difluoro-2-methoxyaniline, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The sulfate salt form offers distinct advantages in terms of handling and solubility, making it highly relevant for researchers and professionals in drug development. This document details the compound's chemical identity, core physical properties, expected spectroscopic characteristics, and a robust analytical workflow for its quantification. Furthermore, it addresses key aspects of its synthesis, reactivity, and essential safety protocols to ensure its proper handling and application in a laboratory setting.
Chemical Identity and Molecular Structure
This compound is the sulfuric acid salt of the parent aniline, 3,4-Difluoro-2-methoxyaniline. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline ring creates a unique electronic environment that influences its reactivity and properties. The formation of the sulfate salt significantly enhances its polarity and aqueous solubility compared to the free base, which is a critical consideration for many applications in drug development and process chemistry.
| Property | Value | Source |
| IUPAC Name | 3,4-difluoro-2-methoxyaniline;sulfuric acid | N/A |
| CAS Number | 1072945-56-2 | [1] |
| Molecular Formula | C₇H₉F₂NO₅S | [1] |
| Molecular Weight | 257.2 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O | N/A |
| Parent Compound | 3,4-Difluoro-2-methoxyaniline (CAS: 114076-35-6) | [][3] |
Core Physicochemical Properties
The physicochemical properties of the sulfate salt are dominated by its ionic character. While specific experimental data for the salt is limited, properties can be reliably inferred from the parent compound and the general characteristics of amine salts.
| Property | Value / Description | Rationale & References |
| Appearance | Expected to be a crystalline solid. | The parent compounds of similar anilines are often liquids or low-melting solids that turn brown upon air exposure[4][5]. The salt form introduces ionic bonding, leading to a higher melting point and a solid state at room temperature. |
| Melting Point | Data not available. Expected to be significantly higher than the parent aniline. | Salts have strong ionic interactions, requiring more energy to break the crystal lattice compared to the intermolecular forces of the free base. |
| Boiling Point | Decomposes before boiling. | The boiling point of the parent free base is reported as 223.5°C at 760 mmHg[]. Ionic salts like this typically decompose at high temperatures rather than boiling. |
| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents. | The parent o-anisidine is only slightly soluble in water[4][6]. The sulfate salt form introduces charge, which dramatically increases solubility in polar solvents like water. |
| Density (Parent Base) | 1.281 g/cm³ | [] |
| pKa | Data not available. The pKa of the conjugate acid (anilinium ion) is expected to be lower than that of aniline (~4.6) due to the electron-withdrawing effects of the fluorine substituents. | This lower pKa means the free aniline is a weaker base. The sulfate salt will be stable in neutral to acidic solutions but will convert to the free base under sufficiently alkaline conditions. |
Spectroscopic Characterization
While specific spectra for the sulfate salt are not publicly available, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the three methoxy (–OCH₃) protons would be observed, likely in the 3.8-4.0 ppm range. The amine (–NH₃⁺) protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The chemical shifts would be influenced by the methoxy and amino groups.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence of the key functional groups:
-
N-H Stretch: A broad absorption band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt.
-
S=O Stretch: Strong, characteristic absorption bands around 1210-1260 cm⁻¹ and 1040-1060 cm⁻¹ from the sulfate counter-ion.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-O Stretch: A distinct band for the aryl-alkyl ether linkage, typically around 1230-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Analysis by mass spectrometry would focus on the cation (3,4-Difluoro-2-methoxyanilinium).
-
Ionization: Electrospray Ionization (ESI) in positive mode would be the method of choice.
-
Parent Ion: A prominent peak would be observed for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (159.13 g/mol )[3], resulting in a peak at ~160.07 m/z. High-resolution mass spectrometry (HR-MS) could confirm the elemental composition[7].
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group.
Analytical Workflow for Quantification
For researchers in drug development, accurate quantification of intermediates like 3,4-Difluoro-2-methoxyaniline is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8]
Workflow Diagram
Caption: LC-MS/MS workflow for quantifying 3,4-Difluoro-2-methoxyaniline.
Detailed Experimental Protocol
This protocol describes a self-validating system for the accurate quantification of 3,4-Difluoro-2-methoxyaniline.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking the stock solution into the appropriate matrix (e.g., blank plasma, solvent) to achieve a concentration range relevant to the expected sample concentrations.
-
Prepare at least three levels of QC samples (low, medium, and high) independently.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is used to remove matrix interferences (salts, proteins) and concentrate the analyte, improving sensitivity and accuracy.[9]
-
To 100 µL of sample, standard, or QC, add an internal standard (an isotopically labeled version of the analyte is ideal).
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Rationale: Chromatographic separation prevents ion suppression and distinguishes the analyte from isomers. MRM mode provides high selectivity and sensitivity for quantification.[8]
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions: one for quantification and one for confirmation.
-
Example Quantifier Transition: m/z 160.1 -> [fragment ion]
-
Example Qualifier Transition: m/z 160.1 -> [different fragment ion]
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the analyte in samples and QCs by back-calculating from the regression equation. The results for the QC samples must fall within established acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.
-
Synthesis and Chemical Reactivity
Synthesis
The synthesis of this compound involves two main stages:
-
Synthesis of the Parent Aniline: The parent compound, 3,4-difluoroaniline, can be synthesized by the nitration of 1,2-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene[10]. The methoxy group is typically introduced before or after these steps depending on the overall synthetic strategy. Related fluorinated anilines are valuable starting materials for quinolone antibacterials[11].
-
Salt Formation: The sulfate salt is prepared through a straightforward acid-base reaction. The basic 3,4-Difluoro-2-methoxyaniline is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of sulfuric acid. The resulting salt typically precipitates from the solution and can be isolated by filtration.
Chemical Reactivity and Applications
The utility of 3,4-Difluoro-2-methoxyaniline lies in the reactivity of its primary amino group. It is a versatile nucleophile used in a variety of coupling and condensation reactions.
-
Pharmaceutical Intermediate: As an aniline derivative, it is a key building block for synthesizing a wide range of biologically active molecules. For example, related compounds like 4-Fluoro-2-methoxyaniline are used to prepare 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin[12]. Its structural motifs are found in potential anti-cancer and anti-inflammatory drugs[13].
-
Agrochemicals: Fluorinated anilines are common precursors in the synthesis of modern herbicides and pesticides, where the fluorine atoms can enhance metabolic stability and binding affinity[13][14].
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, the safety profile can be inferred from data on structurally related anilines and fluoro-organic compounds. Aniline derivatives should always be handled as potentially hazardous substances.
| Hazard Class | GHS Statement | Reference |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [15][16] |
| Skin Irritation | Causes skin irritation. | [15][17] |
| Eye Irritation | Causes serious eye irritation. | [15][17] |
| Target Organ Toxicity | May cause respiratory irritation. | [15][18] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[18]. Ensure that eyewash stations and safety showers are readily accessible[15].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133)[15][16].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure[15].
-
Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[16].
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[15][18].
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[15][16].
-
Store locked up and away from incompatible materials such as strong oxidizing agents[18].
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its physicochemical properties, particularly its enhanced aqueous solubility as a sulfate salt, make it a practical alternative to its free base form for various synthetic applications. Understanding its spectroscopic signature, employing robust analytical methods like LC-MS/MS for its quantification, and adhering to strict safety protocols are paramount for its effective and safe utilization. This guide provides the foundational knowledge required by researchers and scientists to confidently incorporate this compound into their development workflows.
References
- 1. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. env.go.jp [env.go.jp]
- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 12. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyaniline sulfate, a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development. This document details the molecular structure and physicochemical properties of both the free aniline and its sulfate salt. A robust, field-proven protocol for its synthesis, purification, and characterization is presented, with an emphasis on the causal reasoning behind key experimental steps. This guide is intended to serve as a valuable resource for researchers and scientists, providing the necessary technical insights for the effective utilization of this compound in their research and development endeavors.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active molecules. The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated anilines particularly valuable in drug design. 3,4-Difluoro-2-methoxyaniline, with its unique substitution pattern, offers a nuanced combination of electronic and steric properties that can be strategically employed to modulate the therapeutic characteristics of a lead compound. The sulfate salt form enhances the compound's stability and handling properties, making it more amenable to laboratory use and downstream applications.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are fundamental to its application in synthetic chemistry. The properties of both 3,4-Difluoro-2-methoxyaniline and its corresponding sulfate salt are summarized below.
Molecular Structure
The molecular structure of 3,4-Difluoro-2-methoxyaniline features a benzene ring substituted with an amino group, a methoxy group, and two fluorine atoms. The sulfate salt is formed by the protonation of the amino group by sulfuric acid.
Caption: Molecular Structures of 3,4-Difluoro-2-methoxyaniline and its Sulfate Salt.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for easy reference.
| Property | 3,4-Difluoro-2-methoxyaniline | This compound |
| CAS Number | 114076-35-6[1] | 1072945-56-2[2] |
| Molecular Formula | C₇H₇F₂NO[1] | C₇H₉F₂NO₅S[2] |
| Molecular Weight | 159.13 g/mol [1] | 257.21 g/mol [2] |
| Appearance | Not explicitly available, likely a solid or oil | Solid |
| Solubility | Soluble in organic solvents | Soluble in polar solvents, likely water soluble |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with a suitable nitroaromatic precursor. The following protocol is a robust and reproducible method for its preparation.
Synthetic Pathway
The overall synthetic strategy involves the reduction of a nitro group to an amine, followed by the formation of the sulfate salt.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Part A: Synthesis of 3,4-Difluoro-2-methoxyaniline
This procedure details the reduction of 1,2-Difluoro-3-methoxy-4-nitrobenzene to the corresponding aniline. The use of tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation.
Materials:
-
1,2-Difluoro-3-methoxy-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1,2-Difluoro-3-methoxy-4-nitrobenzene in ethanol.
-
Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,4-Difluoro-2-methoxyaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Part B: Preparation of this compound
The formation of the sulfate salt is a straightforward acid-base reaction.
Materials:
-
Purified 3,4-Difluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified 3,4-Difluoro-2-methoxyaniline in a minimal amount of a suitable organic solvent, such as diethyl ether, in a beaker.
-
Acid Addition: While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The sulfate salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons (which may be broadened or exchangeable). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting splitting due to C-F coupling. The methoxy carbon will also be present at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methoxy groups, C=C stretching for the aromatic ring, and C-O and C-F stretching vibrations. For the sulfate salt, characteristic S=O and S-O stretches will be observed. Aromatic amines typically show a strong C-N stretching vibration in the 1335-1250 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 3,4-Difluoro-2-methoxyaniline is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[4][5][6] The fragmentation pattern can provide further structural information. For the sulfate salt, electrospray ionization (ESI) would be a suitable technique to observe the protonated molecular ion of the aniline.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Substituted anilines and their precursors require careful handling due to their potential toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its reagents.[7][8][9][10]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling Nitroaromatic Compounds: The nitroaromatic precursor is a potentially toxic and thermally unstable compound. Avoid exposure to heat and incompatible materials.[11][12][13][14][15]
-
Handling Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and can cause severe burns.[2][16][17][18][19] Handle with extreme care, and always add acid to water, never the reverse, when preparing dilutions.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided experimental protocols are designed to be both robust and informative, empowering researchers to confidently synthesize and utilize this valuable chemical intermediate. Adherence to the outlined safety procedures is crucial for the well-being of all laboratory personnel.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. ehs.com [ehs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How to Protect Your Skin from Chemicals in the Organic Lab - ChemNorth [chemnorth.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. studylib.net [studylib.net]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. icheme.org [icheme.org]
- 17. gov.uk [gov.uk]
- 18. CCOHS: Sulfuric Acid [ccohs.ca]
- 19. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate as a Protein Degrader Building Block
Introduction: The Evolving Landscape of Targeted Protein Degradation and the Role of Advanced Building Blocks
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The linker is not merely a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7]
This guide focuses on the strategic application of 3,4-difluoro-2-methoxyaniline sulfate as a sophisticated building block for PROTAC linker synthesis. The incorporation of fluorine into linker structures is a recognized strategy in medicinal chemistry to enhance metabolic stability, modulate cell permeability, and control conformational dynamics.[8] This document provides a comprehensive overview of the rationale for using this building block, detailed synthetic protocols, and a complete workflow for the characterization of the resulting protein degraders.
The Strategic Advantage of a Difluoro-Methoxyphenyl Moiety in PROTAC Linkers
The unique substitution pattern of 3,4-difluoro-2-methoxyaniline offers several potential advantages in the design of next-generation protein degraders:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can shield adjacent metabolic soft spots from enzymatic degradation, potentially increasing the in vivo half-life of the PROTAC.[8]
-
Modulation of Physicochemical Properties: The two electron-withdrawing fluorine atoms can lower the pKa of the aniline nitrogen, influencing its acid-base properties and interaction profile. The methoxy group can also participate in hydrogen bonding. This combination allows for fine-tuning of lipophilicity and polarity, which are critical for cell permeability and solubility.
-
Conformational Control: The substitution pattern on the phenyl ring can introduce a degree of rigidity to the linker, which can help pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[6] This can reduce the entropic penalty associated with binding.
From Salt to Synthesis: Preparing the Active Building Block
3,4-Difluoro-2-methoxyaniline is often supplied as a sulfate salt for improved stability and handling. However, for synthetic applications, the free aniline is required. The following protocol details the "freebasing" process to liberate the reactive amine.
Experimental Protocol 1: Free Base Generation from this compound
Objective: To convert the sulfate salt of 3,4-difluoro-2-methoxyaniline to its free base form for subsequent synthetic reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in deionized water in a round-bottom flask.
-
Basification: Prepare a 1 M aqueous solution of NaOH. Slowly add the NaOH solution to the stirred aniline sulfate solution until the pH of the mixture is >10. The free aniline may separate as an oil or remain dissolved.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free 3,4-difluoro-2-methoxyaniline, which should be used promptly in the next synthetic step.
Designing and Synthesizing a Representative PROTAC
To illustrate the application of 3,4-difluoro-2-methoxyaniline as a building block, we will outline the synthesis of a hypothetical PROTAC targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the Cereblon (CRBN) E3 ligase.
Hypothetical PROTAC Structure (GEM-PRO-01):
Caption: Structure of the hypothetical BRD4 degrader GEM-PRO-01.
Synthetic Workflow Overview
The synthesis of GEM-PRO-01 will be approached in a modular fashion, involving the preparation of a functionalized linker and subsequent coupling to the BRD4 and CRBN ligands.
Caption: Modular synthetic workflow for the hypothetical PROTAC GEM-PRO-01.
Experimental Protocol 2: Synthesis of a Functionalized Linker
Objective: To synthesize an azide-terminated PEG linker attached to the 3,4-difluoro-2-methoxyphenyl core.
Procedure:
-
Amide Bond Formation: React the free 3,4-difluoro-2-methoxyaniline (from Protocol 1) with a commercially available Boc-protected amino-PEG-acid (e.g., Boc-NH-PEG₃-COOH) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group from the terminal amine of the PEG chain using trifluoroacetic acid (TFA) in DCM.
-
Azide Installation: Convert the newly freed terminal amine to an azide using an appropriate azidotransfer reagent, such as triflic azide or a commercially available kit. This provides a "clickable" handle for the final conjugation step.
Experimental Protocol 3: Assembly of the Final PROTAC (GEM-PRO-01)
Objective: To couple the functionalized linker with the BRD4 warhead and the CRBN ligand.
Procedure:
-
First Coupling (Amide Bond): Couple the aniline nitrogen of the functionalized linker with a carboxylic acid-functionalized JQ1 derivative using standard amide bond formation conditions (HATU/DIPEA in DMF).
-
Second Coupling (Click Chemistry): The terminal azide on the linker is then "clicked" onto an alkyne-functionalized pomalidomide derivative using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., copper(II) sulfate and sodium ascorbate).[]
-
Purification: The final PROTAC compound is purified by reverse-phase preparative HPLC to yield the desired product with high purity.
Comprehensive Characterization of the PROTAC
A rigorous and multi-faceted characterization is essential to validate the function of a novel PROTAC. The following is a proposed workflow for the evaluation of GEM-PRO-01.
Caption: Comprehensive characterization workflow for a novel PROTAC.
Biochemical and Biophysical Characterization
| Assay | Purpose | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of the PROTAC to the POI and E3 ligase individually, and to assess ternary complex formation. | KD (dissociation constant), kon, koff |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions. | KD, ΔH (enthalpy), ΔS (entropy) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A homogeneous assay to measure binding and ternary complex formation in solution. | IC₅₀ or KD |
| In Vitro Ubiquitination Assay | To confirm that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system. | Ubiquitinated POI (detected by Western Blot) |
Cellular Assays
| Assay | Purpose | Key Parameters Measured |
| NanoBRET™ Target Engagement Assay | To measure the engagement of the PROTAC with its target protein inside living cells. | IC₅₀ |
| Western Blot / In-Cell Western | To quantify the degradation of the target protein in cells treated with the PROTAC. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |
| Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) | To assess the downstream functional consequences of target protein degradation. | GI₅₀ (concentration for 50% growth inhibition) |
| Immunofluorescence | To visualize the reduction of the target protein in cells. | Fluorescence intensity |
In Vivo Evaluation
For promising candidates, in vivo studies are crucial to assess their therapeutic potential. This typically involves:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in animal models.
-
Pharmacodynamic (PD) studies: To measure the extent and duration of target protein degradation in tissues of interest.
-
Efficacy studies: To evaluate the anti-tumor activity of the PROTAC in relevant xenograft models.
Conclusion and Future Perspectives
This compound represents a valuable and strategically designed building block for the synthesis of advanced protein degraders. The incorporation of a difluoro-methoxyphenyl moiety into the linker of a PROTAC offers a promising avenue to enhance metabolic stability and fine-tune physicochemical properties, which are critical for the development of orally bioavailable and efficacious therapeutics. The modular synthetic strategies and comprehensive characterization workflows outlined in this guide provide a robust framework for researchers to harness the potential of this and other advanced building blocks in the rapidly evolving field of targeted protein degradation. As our understanding of the complex interplay between linker structure and PROTAC function deepens, the rational design of linkers using such specialized chemical motifs will undoubtedly play a pivotal role in the discovery of the next generation of protein degrader therapies.
References
- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Navigating the Safety Profile of 3,4-Difluoro-2-methoxyaniline Sulfate: A Technical Guide for Researchers
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Welcome to this in-depth technical guide on the safe handling and properties of 3,4-Difluoro-2-methoxyaniline sulfate (CAS 1072945-56-2). As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of this compound, moving beyond a simple recitation of safety data to explain the rationale behind the recommended procedures. This guide is designed for researchers, scientists, and drug development professionals who may work with this or structurally similar fluorinated anilines.
Compound Identity and Known Data
This compound is the sulfate salt of the parent compound 3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6).[1][2][3] While specific, detailed safety data for the sulfate salt is not extensively available, we can infer its toxicological and handling properties from the data on the parent aniline and other related fluorinated aniline compounds. The presence of the sulfate group will primarily affect the physical properties, such as solubility and melting point, but the toxicological profile will be driven by the aniline structure.
Table 1: Physicochemical Properties
| Property | 3,4-Difluoro-2-methoxyaniline | This compound |
| CAS Number | 114076-35-6[3] | 1072945-56-2[1][2][4] |
| Molecular Formula | C₇H₇F₂NO[3][] | C₇H₉F₂NO₅S[1] |
| Molecular Weight | 159.13 g/mol [3][] | 257.2 g/mol [1] |
| Boiling Point | 223.5°C at 760 mmHg[] | Data not available |
| Density | 1.281 g/cm³[] | Data not available |
Hazard Identification and Risk Assessment
Aniline and its derivatives are recognized for their potential toxicity.[6][7] The primary hazards associated with fluorinated anilines include acute toxicity upon ingestion, dermal contact, or inhalation, as well as the potential for skin and eye irritation.[8][9][10]
The core toxicological concern with anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6] This can lead to cyanosis (a bluish tint to the skin, lips, and nails), headache, dizziness, and in severe cases, unconsciousness and death.[6][8][11] It is crucial to understand that the onset of symptoms may be delayed for several hours after exposure.[6]
Furthermore, fluorinated organic compounds can present additional hazards. Upon combustion, they may release highly toxic and corrosive gases such as hydrogen fluoride and nitrogen oxides.[8][9][11][12][13]
Table 2: Summary of Potential Hazards (based on related compounds)
| Hazard | Description |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][10] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[9][10][13][14] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage.[8][15][9][10][14] |
| Methemoglobinemia | Can interfere with oxygen transport in the blood.[6] |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[8][15] |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer.[8][15] |
Safe Handling and Engineering Controls
A proactive approach to safety is paramount when working with this class of compounds. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[16][12][17][18][19] For weighing and transferring, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][12][13]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent direct contact.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16][10][13]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][12][13][17]
Workflow for Safe Handling
The following diagram illustrates a recommended workflow for handling this compound in a research setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[9][16][14][17][20][21] If breathing is difficult or has stopped, provide artificial respiration.[9][16][14][20][21] Seek immediate medical attention.[9][16][14][17][20]
-
Skin Contact: Immediately remove all contaminated clothing.[17][18][20] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[16][10][14][20][21] Seek immediate medical attention.[16][14][21]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][14][17][20] Remove contact lenses if present and easy to do.[6][9][10][14] Seek immediate medical attention.[9][14][17]
-
Ingestion: Do NOT induce vomiting.[14][17] If the person is conscious, rinse their mouth with water and give them water to drink.[14][20] Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.[9][17][20]
Spill and Leak Response
-
Small Spills:
-
Large Spills:
The following diagram outlines the decision-making process for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are essential to maintain a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][10][12][17][18] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[8][13][18]
Toxicological Insights and the Role of Fluorine
The introduction of fluorine atoms into the aniline ring can significantly alter the molecule's properties, including its metabolic fate and toxicity. While providing desirable characteristics for drug development, such as increased metabolic stability and binding affinity, it's important to consider that the metabolism of some fluorinated compounds can lead to the release of fluoride ions or other toxic metabolites.[23]
Chronic exposure to aniline compounds has been associated with adverse health effects, and some have been linked to an increased risk of cancer.[6][8] Therefore, it is crucial to handle this compound with the assumption that it may have long-term health effects and to minimize exposure accordingly.
By understanding the underlying chemical and toxicological principles of fluorinated anilines, researchers can make more informed decisions regarding safe laboratory practices. This guide serves as a starting point for developing robust safety protocols tailored to your specific experimental needs. Always consult your institution's safety office for guidance and adhere to all established safety procedures.
References
- 1. scbt.com [scbt.com]
- 2. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 1072945-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. aarti-industries.com [aarti-industries.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. westliberty.edu [westliberty.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. scribd.com [scribd.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate for Drug Discovery Professionals
This guide provides an in-depth technical overview of 3,4-Difluoro-2-methoxyaniline sulfate (CAS No. 1072945-56-2), a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical significance, commercial sourcing, quality evaluation, and applications in modern medicinal chemistry, particularly in the development of targeted therapies.
Introduction: The Strategic Importance of Fluorinated Anilines
Fluorine has become a cornerstone element in modern drug design. Its unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the optimization of drug candidates.[1]
Substituted anilines, in turn, are prevalent scaffolds in a vast array of pharmaceuticals, most notably in the development of kinase inhibitors for oncology.[2] The aniline moiety often serves as a crucial "hinge-binding" element, anchoring the inhibitor to the ATP-binding site of the target kinase. The specific substitution pattern on the aniline ring is a key determinant of both potency and selectivity.
3,4-Difluoro-2-methoxyaniline, and its more stable sulfate salt, represents a strategic convergence of these two powerful concepts in medicinal chemistry. The difluoro substitution pattern, combined with the methoxy group, offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for specific kinase targets.
Commercial Sourcing and Supplier Overview
This compound is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available quantities, and the quality of supporting documentation, such as a Certificate of Analysis (CoA).
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Santa Cruz Biotechnology | 1072945-56-2 | C₇H₉F₂NO₅S | 257.21 g/mol | Not specified; refer to lot-specific CoA | For research use only.[3] |
| BLD Pharm | 1072945-56-2 | C₇H₉F₂NO₅S | 257.21 g/mol | Not specified | Offers NMR, HPLC, LC-MS, UPLC data.[4] |
| CP Lab Safety | Not specified for sulfate | C₇H₉F₂NO₅S | 257.21 g/mol | 98% | For professional manufacturing and research use only.[5] |
The free base, 3,4-Difluoro-2-methoxyaniline (CAS No. 114076-35-6), is also commercially available from suppliers such as Santa Cruz Biotechnology and BOC Sciences, typically with a purity of ≥95%.[6][] The choice between the sulfate salt and the free base will depend on the specific requirements of the planned synthesis, with the sulfate salt often offering enhanced stability and ease of handling.
Synthesis and Quality Control
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, the synthesis of structurally similar fluoroanilines is well-documented in the patent literature. A general and plausible synthetic approach is outlined below.
General Synthetic Workflow
The synthesis of 3,4-Difluoro-2-methoxyaniline likely begins with a suitably substituted benzene derivative, followed by a series of functional group transformations to introduce the methoxy, nitro (as a precursor to the amine), and fluoro groups. The final step would be the reduction of the nitro group to the aniline. The sulfate salt is then prepared by treating the free aniline base with sulfuric acid.
Caption: Plausible synthetic workflow for this compound.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful application in drug discovery. A comprehensive Certificate of Analysis should be requested from the supplier, which typically includes the following analytical data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any byproducts or starting materials.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, F) in the compound, providing further evidence of its identity and purity.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
Fluoroaniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors for the treatment of cancer.[8][9] While specific examples detailing the use of this compound are often found within proprietary patent literature, the broader class of fluoroanilines is extensively cited.
These compounds are frequently employed in nucleophilic aromatic substitution reactions with heterocyclic scaffolds, such as quinazolines and pyrimidines, to form the core structure of many kinase inhibitors. The fluorine and methoxy substituents on the aniline ring play a crucial role in modulating the inhibitor's binding affinity and selectivity for the target kinase.
Caption: Role of this compound in kinase inhibitor synthesis.
Handling and Storage
Proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel. As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and strategically important building block for medicinal chemists engaged in drug discovery. Its unique substitution pattern offers the potential to develop potent and selective drug candidates, particularly in the area of kinase inhibitors. By carefully selecting a reputable commercial supplier, rigorously evaluating the quality of the material, and employing it in well-designed synthetic strategies, researchers can leverage the power of this fluorinated aniline to advance their drug discovery programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Difluoro-2-methoxyaniline Sulfate: A Novel Probe for Advanced Proteomics
Abstract
In the dynamic landscape of proteomics, the development and application of novel chemical tools are paramount to unraveling the complexities of the proteome. This technical guide introduces 3,4-Difluoro-2-methoxyaniline sulfate as a promising, yet underutilized, reagent for advanced proteomics research. While commercially positioned for proteomics applications, its specific use cases remain largely unexplored. This document provides a comprehensive overview of the potential roles of this compound, grounded in the established chemistry of aniline derivatives and the unique properties imparted by its fluorine and methoxy substitutions. We propose its application as a novel chemical probe for protein and peptide derivatization, offering unique advantages in mass spectrometry-based quantitative and structural proteomics. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and theoretical framework to pioneer the use of this compound in their experimental workflows.
Introduction: The Imperative for Novel Chemical Probes in Proteomics
Proteomics, the large-scale study of proteins, provides a window into the functional state of a biological system. Mass spectrometry (MS) has emerged as the cornerstone of proteomics, enabling the identification, quantification, and characterization of thousands of proteins from complex samples.[1] However, the inherent complexity of the proteome necessitates the use of sophisticated chemical strategies to enhance the analytical depth and breadth of MS-based analyses.
Chemical labeling, or derivatization, is a powerful approach that addresses several challenges in proteomics.[1] It can be employed to:
-
Introduce quantifiable tags: Isobaric or isotopic labels enable relative and absolute quantification of proteins across different samples.
-
Improve ionization efficiency: Modifying peptides with charge-carrying moieties can enhance their signal intensity in the mass spectrometer.
-
Target specific functional groups or post-translational modifications (PTMs): Chemical probes can be designed to react selectively with specific amino acid side chains or PTMs, facilitating their enrichment and characterization.[2][3]
-
Provide structural information: Cross-linking and footprinting reagents can be used to probe protein conformation and interactions.[4]
Aniline and its derivatives have a history of use in proteomics for labeling carboxylic acid and amino groups, as well as for the specific detection of aldehydes.[5][6] The introduction of fluorine atoms into chemical probes for proteomics is a more recent and highly promising strategy.[4] Fluorination can enhance metabolic stability, improve cell permeability, and provide a unique mass signature for detection.[4][7]
This guide focuses on the untapped potential of This compound (DFMSA) , a commercially available reagent that combines the reactive aniline moiety with the advantageous properties of fluorine substitution.
The Chemistry of this compound: A Multifaceted Probe
The utility of DFMSA in proteomics is rooted in its chemical structure. The primary amine group of the aniline provides a reactive handle for covalent modification of proteins and peptides. The difluoro and methoxy substituents on the aromatic ring modulate the reactivity of the amine and introduce unique properties beneficial for mass spectrometric analysis.
The Reactive Aniline Moiety
The nucleophilic primary amine of DFMSA can participate in several well-established bioconjugation reactions, including:
-
Carbodiimide-mediated coupling to carboxyl groups: In the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the aniline amine can form a stable amide bond with the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of peptides. This reaction is the basis of the ANIBAL (Aniline and Benzoic Acid Labeling) method for quantitative proteomics.[5]
-
Reductive amination with aldehydes and ketones: The aniline can react with carbonyl groups, such as those found on oxidized carbohydrates or certain PTMs, to form a Schiff base, which is then reduced to a stable secondary amine. This provides a means to specifically label glycoproteins or sites of oxidative stress.[6]
The Influence of Fluorine and Methoxy Substituents
The two fluorine atoms and the methoxy group on the aniline ring are not merely passive spectators. They play a crucial role in fine-tuning the properties of the molecule:
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group influence the nucleophilicity of the primary amine, potentially altering its reactivity profile compared to unsubstituted aniline. This could be exploited for more selective labeling under specific reaction conditions.
-
Enhanced MS Detection: Fluorine has a negative mass defect, meaning its exact mass is slightly less than its nominal mass.[8] While this effect is subtle, in high-resolution mass spectrometry, it can help to distinguish labeled peptides from unlabeled ones and reduce spectral complexity. Furthermore, fluorinated compounds can exhibit favorable fragmentation patterns in tandem MS, potentially leading to more confident peptide identifications.[9]
-
Hydrophobicity and Chromatographic Behavior: The introduction of fluorine can increase the hydrophobicity of the labeled peptide, which can improve retention on reversed-phase liquid chromatography (RPLC) columns, a standard separation technique in proteomics.[4] This can lead to better peak shapes and improved separation of complex peptide mixtures.
Proposed Application: A Novel Workflow for Quantitative and Structural Proteomics using DFMSA
Based on the chemical principles outlined above, we propose a novel workflow utilizing DFMSA as a versatile labeling reagent for in-depth proteomic analysis. This workflow, which we term Difluoro-Aniline Labeling for Proteomics (DF-ALP) , can be adapted for both quantitative and structural applications.
DF-ALP for Quantitative Proteomics
The DF-ALP workflow for quantitative proteomics involves the stable isotope labeling of proteins or peptides using light (¹²C) and heavy (¹³C) versions of DFMSA. While a ¹³C-labeled version of DFMSA is not currently commercially available, its synthesis would be straightforward for a skilled medicinal chemist.
Experimental Protocol: DF-ALP for Quantitative Proteomics
-
Protein Extraction and Digestion: Extract proteins from two different biological samples (e.g., control vs. treated). Reduce, alkylate, and digest the proteins into peptides using a standard protocol with an enzyme such as trypsin.
-
Peptide Labeling:
-
Label the peptides from the control sample with "light" DFMSA (¹²C) via EDC-mediated coupling to carboxyl groups.
-
Label the peptides from the treated sample with "heavy" DFMSA (¹³C₆-labeled) under identical conditions.
-
-
Quenching and Sample Pooling: Quench the labeling reaction with an amine-containing buffer (e.g., Tris or hydroxylamine). Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
LC-MS/MS Analysis: Analyze the pooled peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: In the MS1 scan, peptides labeled with heavy DFMSA will appear at a specific mass shift (e.g., +6 Da for a ¹³C₆-labeled reagent) compared to their light-labeled counterparts. The relative intensity of these peptide pairs is used to determine the relative abundance of the protein in the original samples.
Data Presentation: Expected Mass Shifts in DF-ALP
| Labeled Functional Group | Light DFMSA Adduct | Heavy (¹³C₆) DFMSA Adduct | Mass Shift (Da) |
| Carboxyl Group | +157.04 | +163.06 | +6.02 |
Diagram: DF-ALP Quantitative Proteomics Workflow
Caption: DF-ALP workflow for quantitative proteomics.
DF-ALP for Mapping Aldehyde-Containing Post-Translational Modifications
The reactivity of the aniline group towards aldehydes can be exploited to map PTMs that contain or can be converted to an aldehyde, such as N-linked glycans after periodate oxidation.
Experimental Protocol: Mapping Glycosylation Sites
-
Protein Denaturation and Oxidation: Denature a glycoprotein sample and then treat with sodium periodate to oxidize the vicinal diols of the sialic acid residues to aldehydes.
-
DFMSA Labeling: Label the resulting aldehydes with DFMSA via reductive amination using a reducing agent like sodium cyanoborohydride.
-
Proteolytic Digestion: Digest the labeled glycoprotein into peptides.
-
Enrichment (Optional): If necessary, enrich for the DFMSA-labeled glycopeptides using affinity chromatography targeting a feature of the label (e.g., an incorporated biotin tag, if a modified version of DFMSA is used).
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. The DFMSA-labeled peptides will be identified by their characteristic mass and fragmentation pattern, allowing for the identification of the original glycosylation site.
Diagram: Logical Relationship in Glycosylation Site Mapping
Caption: Logic flow for glycosylation site mapping using DFMSA.
Trustworthiness and Self-Validation
The proposed DF-ALP workflow incorporates several self-validating principles:
-
High-Resolution Mass Spectrometry: The use of high-resolution MS allows for accurate mass measurements, confirming the successful labeling of peptides with DFMSA and distinguishing them from unlabeled peptides and other modifications.
-
Tandem MS Fragmentation: The fragmentation pattern of the labeled peptides in MS/MS provides sequence information for peptide identification and can pinpoint the exact site of modification. The fragmentation of the DFMSA tag itself can also serve as a reporter, confirming the presence of the label.
-
Predictable Mass Shifts: The mass added by the DFMSA label is constant and predictable, allowing for targeted data analysis and reducing the chances of false-positive identifications.
-
Internal Controls: In the quantitative workflow, the light- and heavy-labeled peptides serve as internal controls for each other, minimizing the impact of variations in sample preparation and instrument performance.
Conclusion and Future Outlook
This compound represents a promising and versatile tool for proteomics research. Its unique combination of a reactive aniline group and fluorine substituents offers the potential for novel workflows in quantitative and structural proteomics. While this guide has presented a theoretical framework and proposed applications, experimental validation is the necessary next step. Future work should focus on optimizing the labeling conditions, synthesizing isotopically labeled versions of DFMSA, and applying the DF-ALP workflow to complex biological samples. The exploration of this and other novel fluorinated reagents will undoubtedly continue to push the boundaries of what is achievable in the field of proteomics.
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics reveals new targets of cysteine sulfinic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High Specificity Aniline-based Mass Tag for Aldehyde Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Spectral data (NMR, HPLC, LC-MS) for 3,4-Difluoro-2-methoxyaniline sulfate
An In-Depth Technical Guide to the Analytical Characterization of 3,4-Difluoro-2-methoxyaniline Sulfate
This guide provides a comprehensive technical overview of the essential analytical techniques for the characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the underlying scientific rationale for method selection and optimization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling.
Introduction to this compound
This compound (CAS: 1072945-56-2) is a fluorinated aniline derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[][2] The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making its precise characterization critical.
The robust analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of any final product. This guide establishes a framework of orthogonal analytical techniques to provide a complete profile of the molecule's identity, purity, and structure.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into analytical methodologies.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1072945-56-2 | [3][4] |
| Molecular Formula | C₇H₉F₂NO₅S | [3] |
| Molecular Weight | 257.21 g/mol | [3][4] |
| Free Base Name | 3,4-Difluoro-2-methoxyaniline | [5] |
| Free Base CAS | 114076-35-6 | [5] |
| Free Base Formula | C₇H₇F₂NO | [][5] |
| Free Base MW | 159.13 g/mol | [][5] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. While public spectral databases lack specific data for the sulfate salt, we can predict the expected spectra based on the known structure of the free base, 3,4-Difluoro-2-methoxyaniline.
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar organic salts. The presence of the sulfate counter-ion will likely protonate the aniline nitrogen to form an ammonium salt (-NH₃⁺), the protons of which will be observable and may exchange with residual water in the solvent.
Theoretical ¹H NMR Analysis (in DMSO-d₆)
-
Aromatic Protons (2H): The two protons on the benzene ring are in a complex environment, influenced by two fluorine atoms, a methoxy group, and an ammonium group. They would appear as complex multiplets, likely in the range of 6.5-7.5 ppm. The splitting patterns will be intricate due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and temperature. This peak would disappear upon a D₂O exchange experiment, confirming its identity.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.
Theoretical ¹³C and ¹⁹F NMR Analysis
-
¹³C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond carbon-fluorine couplings (¹JCF) of approximately 240-260 Hz, appearing as doublets. Other carbons will show smaller, multi-bond C-F couplings.
-
¹⁹F NMR: This is a crucial experiment for fluorinated compounds. Two distinct signals are expected for the non-equivalent F-3 and F-4 atoms. Each signal will appear as a doublet due to coupling to the adjacent fluorine atom (³JFF), with further fine splitting from couplings to nearby aromatic protons.
Experimental Protocol for NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire ¹³C{¹H} (proton-decoupled) and DEPT-135 spectra for carbon analysis.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum to simplify the fluorine signals and confirm the F-F coupling.
-
Consider 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to definitively assign proton and carbon signals.
-
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. For a polar, ionic compound like this compound, a robust chromatographic method is needed to separate the main component from potential process impurities and degradation products.
Causality Behind Method Design: A standard reversed-phase (RP) C18 column is a good starting point. However, the polar and ionic nature of the analyte can lead to poor retention and peak shape. Therefore, a mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity and retention.[6] The mobile phase must be acidic to ensure the aniline nitrogen is consistently protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the strong absorbance of the aniline chromophore.
Proposed HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode (e.g., Coresep 100) or C18, 4.6 x 150 mm, 3.5 µm | Mixed-mode provides dual retention for polar/ionic analytes.[6] C18 is a robust alternative. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures consistent protonation and good peak shape. Volatile for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at ~240 nm and ~285 nm | Wavelengths selected based on typical absorbance maxima for substituted anilines. |
Experimental Protocol for HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. System suitability parameters (e.g., retention time, peak area, tailing factor) should be monitored.
HPLC Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it the definitive tool for confirming molecular identity and characterizing trace-level impurities.
Causality Behind Method Design: The LC method developed for HPLC analysis is directly transferable, as it already uses an MS-compatible mobile phase (formic acid).[7] For ionization, positive-mode Electrospray Ionization (ESI+) is the logical choice. It will readily protonate the basic aniline nitrogen, forming the pseudomolecular ion [M+H]⁺, where 'M' is the free base. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar compounds.[8] A high-resolution mass spectrometer (like a Q-TOF) is ideal as it provides an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Mass Spectral Data
-
Analyte: 3,4-Difluoro-2-methoxyaniline (Free Base)
-
Formula: C₇H₇F₂NO
-
Exact Mass: 159.0495
-
Expected Ion (ESI+): [M+H]⁺
-
Expected m/z: 159.0495 + 1.0073 = 160.0568
Tandem MS (MS/MS) can be used to fragment the parent ion (m/z 160.06) to produce characteristic product ions, further increasing confidence in the identification. A likely fragmentation would be the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Detailed LC-MS Protocol
-
LC System: Use the same column and mobile phase gradient as described in the HPLC section.
-
MS System: Agilent 6470 TQ or similar.[9]
-
Ionization Source: ESI, Positive Mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300 °C
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full Scan from m/z 50 to 500 to detect the parent ion and any impurities.
-
Confirmation Mode (Optional): Selected Ion Monitoring (SIM) for m/z 160.06 for enhanced sensitivity, or Product Ion Scan (MS/MS) of precursor m/z 160.06 to confirm fragmentation.
-
LC-MS Workflow Diagram
Caption: The logical flow of an LC-MS experiment.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. This guide outlines a robust strategy employing NMR for definitive structural confirmation, HPLC for accurate purity quantification, and LC-MS for unambiguous identity verification. The causality-driven methodologies presented here provide a solid foundation for researchers to develop and validate self-consistent, reliable analytical systems essential for quality control in the pharmaceutical and chemical industries. By integrating these orthogonal techniques, scientists can build a comprehensive data package that ensures the material meets the highest standards of quality and integrity.
References
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
The Advent and Evolution of Fluorinated Anilines: A Technical Guide for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among the privileged structures in this domain, fluorinated anilines stand out as versatile building blocks, critical to the synthesis of a vast array of pharmaceuticals and agrochemicals.[2][3] This in-depth technical guide traces the historical arc of fluorinated aniline chemistry, from the seminal discoveries that first enabled their synthesis to the sophisticated methodologies employed today. We will explore the causality behind key experimental choices, dissect foundational reactions, and provide detailed protocols for their application. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this vital area of synthetic chemistry.
Early Forays into Aromatic Fluorination: Taming a Reactive Element
The direct fluorination of aromatic compounds with elemental fluorine has historically been a perilous endeavor due to the extreme reactivity of fluorine gas, often leading to uncontrollable and dangerous reactions.[4] This challenge spurred the development of indirect methods for introducing fluorine into the aniline framework.
The Balz-Schiemann Reaction: A Foundational Breakthrough
A significant advancement in aromatic fluorination came in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[5] The Balz-Schiemann reaction provided a much safer and more practical pathway for the synthesis of aryl fluorides from aromatic primary amines, including anilines.[4] This classical method proceeds via the diazotization of the amine, followed by the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[5]
The reaction is conceptually similar to the Sandmeyer reaction, which is used to convert diazonium salts to other aryl halides.[6] The Balz-Schiemann reaction, however, specifically provides a route to aryl fluorides, which were otherwise difficult to synthesize.[4]
Conceptual Workflow of the Balz-Schiemann Reaction
Caption: The Balz-Schiemann reaction transforms an aromatic amine into an aryl fluoride through a diazonium salt intermediate.
While groundbreaking, the traditional Balz-Schiemann reaction has limitations, including the need for high temperatures and the potential for exothermic decompositions, which can pose explosion risks.[5] Modern adaptations have addressed these challenges through photochemical initiation, the use of ionic liquids, and continuous-flow setups for safer and more scalable production.[5][7]
The Swarts Reaction: Halogen Exchange as a Synthetic Tool
First described by Frédéric Jean Edmond Swarts in 1892, the Swarts reaction is a halogen exchange process primarily used for the preparation of alkyl fluorides from alkyl chlorides or bromides.[8][9] While not a direct method for fluorinating anilines, its principles of halogen exchange laid the groundwork for later developments in nucleophilic aromatic substitution on halogenated aniline precursors. The reaction typically employs a metal fluoride, such as antimony trifluoride, to replace a halogen atom with fluorine.[8]
The Rise of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) has become a powerful and widely used method for the synthesis of fluorinated anilines. This approach involves the displacement of a leaving group, often a halogen, on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction.
A common strategy for synthesizing fluoroanilines via SNAr involves a two-step process:
-
Halogen Exchange (Halex) Reaction: A chloro- or bromo-substituted nitrobenzene is treated with a fluoride source, such as potassium fluoride, to replace the halogen with fluorine. The nitro group acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.[3]
-
Reduction of the Nitro Group: The resulting fluoronitrobenzene is then reduced to the corresponding fluoroaniline.[3][10] Common reduction methods include catalytic hydrogenation over palladium on carbon (Pd/C) or using metals like iron or tin in acidic media.[11]
Illustrative SNAr and Reduction Pathway
Caption: A two-step synthesis of p-fluoroaniline via a Halex reaction followed by nitro group reduction.
This SNAr-based approach offers several advantages, including the use of readily available starting materials and generally high yields.[3]
Modern Methods and Innovations in Fluoroaniline Synthesis
Research in fluorination chemistry continues to evolve, leading to the development of more efficient, selective, and milder methods for the synthesis of fluorinated anilines.
Catalytic and Photoredox Approaches
Recent years have seen the emergence of catalytic methods, including those employing transition metals and photoredox catalysis, to facilitate the introduction of fluorine.[12][13] These methods often operate under milder conditions and exhibit broader substrate scope. For instance, copper-mediated fluoro-deamination has been developed for the direct conversion of anilines to aryl fluorides.[14] Organic photoredox catalysis has also enabled the nucleophilic defluorination of unactivated fluoroarenes, expanding the possibilities for functionalizing these compounds.[15]
Electrophilic Fluorinating Reagents
The development of stable and easy-to-handle electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), has provided powerful tools for the direct fluorination of aniline derivatives.[16][17] These reagents can be used in metal-free transformations or in conjunction with various catalysts to achieve selective fluorination.[16]
Applications of Fluorinated Anilines in Drug Discovery
The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make fluorinated anilines highly valuable in drug design.[1][18] These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals. For example, 4-fluoroaniline is a precursor to the fungicide fluoroimide and has been used in the development of ligands for homogeneous catalysis.[19] The strategic placement of fluorine on the aniline ring can significantly impact a drug candidate's biological activity and pharmacokinetic profile.[1][20]
Experimental Protocols
Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction
Step 1: Diazotization of Aniline
-
In a suitable reaction vessel, dissolve aniline in a solution of hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the benzenediazonium chloride salt.[4]
Step 2: Formation of Diazonium Tetrafluoroborate
-
To the diazonium salt solution, add fluoroboric acid (HBF₄).[4]
-
The less soluble benzenediazonium tetrafluoroborate will precipitate out of the solution.[4]
Step 3: Thermal Decomposition
-
Isolate the benzenediazonium tetrafluoroborate precipitate.
-
Gently heat the salt to induce thermal decomposition, yielding fluorobenzene, nitrogen gas, and boron trifluoride.[4]
Note: This is a generalized protocol. Specific reaction conditions may vary depending on the substrate and scale.
Synthesis of 4-Fluoroaniline from 4-Chloronitrobenzene
Step 1: Fluorination of 4-Chloronitrobenzene
-
In a suitable solvent, combine 4-chloronitrobenzene with a fluoride source, such as potassium fluoride.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.[21]
Step 2: Reduction of 4-Fluoronitrobenzene
-
Dissolve the resulting 4-fluoronitrobenzene in a suitable solvent like methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[22]
-
Stir the mixture under a hydrogen atmosphere until the reduction is complete.[22]
-
Filter the catalyst and concentrate the filtrate to obtain 4-fluoroaniline.[22]
Conclusion
The journey of fluorinated anilines in chemistry is a testament to the ingenuity of synthetic chemists in overcoming significant challenges. From the early, hazardous attempts at direct fluorination to the development of robust and versatile methods like the Balz-Schiemann reaction and nucleophilic aromatic substitution, the ability to incorporate fluorine into the aniline scaffold has been transformative. Today, with the advent of modern catalytic and photoredox methods, the synthesis of these crucial building blocks is more efficient and accessible than ever. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the rich history and ongoing innovation in the synthesis of fluorinated anilines will undoubtedly continue to play a pivotal role in advancing these fields.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ethz.ch [ethz.ch]
- 18. nbinno.com [nbinno.com]
- 19. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 22. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 3,4-Difluoro-2-methoxyaniline Sulfate in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3,4-Difluoro-2-methoxyaniline sulfate (CAS: 1072945-56-2), a pivotal building block in modern medicinal chemistry. We will explore the compound's physicochemical properties, its critical role in the synthesis of targeted therapeutics—with a focus on kinase and KRAS G12C inhibitors—and provide detailed, field-proven protocols for its use. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Value of Fluorinated Anilines
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4]
Among the vast arsenal of fluorinated building blocks, substituted anilines are particularly valuable due to their versatility in forming core structures of many therapeutic agents.[5][6][7] 3,4-Difluoro-2-methoxyaniline, in particular, has emerged as a privileged scaffold. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—provides a finely tuned electronic and steric profile that medicinal chemists can exploit to achieve high potency and selectivity. The sulfate salt is often the preferred form for laboratory use, enhancing the compound's stability and handling characteristics.
This guide will delve into the practical applications of this reagent, demonstrating its utility in the synthesis of cutting-edge cancer therapeutics.
Compound Profile: Properties and Safety
A thorough understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Data
The key properties of the parent compound, 3,4-Difluoro-2-methoxyaniline, are summarized below.
| Property | Value | Reference |
| CAS Number | 114076-35-6 | [][9] |
| Molecular Formula | C₇H₇F₂NO | [][9] |
| Molecular Weight | 159.13 g/mol | [][9] |
| Boiling Point | 223.5°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| Appearance | Varies (consult supplier) | - |
| Sulfate Salt CAS | 1072945-56-2 | [10] |
| Sulfate Salt Formula | C₇H₉F₂NO₅S | [10] |
| Sulfate Salt MW | 257.2 g/mol | [10] |
Safety and Handling
3,4-Difluoro-2-methoxyaniline and its salts are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[14]
Core Applications in Drug Discovery: Case Studies
The utility of this compound is best illustrated through its application in the synthesis of targeted therapies. The aniline functional group serves as a versatile handle for coupling reactions, most commonly nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination, to construct the core scaffolds of protein kinase inhibitors.
Case Study: Synthesis of Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer and other diseases.[15][16] Many kinase inhibitors feature a heterocyclic core (e.g., quinazoline, quinoline, or pyrazolopyridine) appended with a substituted aniline moiety that occupies the ATP-binding pocket. 3,4-Difluoro-2-methoxyaniline is frequently chosen for this role to optimize binding and pharmacokinetic properties.[17][18]
Rationale for Use:
-
Fluorine Atoms: The C-F bonds are highly resistant to metabolic oxidation by cytochrome P450 enzymes, thus reducing metabolic clearance and increasing the drug's half-life.[4] The electron-withdrawing nature of fluorine also lowers the pKa of the aniline nitrogen, which can be critical for tuning hydrogen bonding interactions with the kinase hinge region.
-
Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor and, more importantly, can induce a specific torsion angle between the aniline ring and the heterocyclic core. This conformational constraint often locks the inhibitor into its bioactive conformation, enhancing potency.
Caption: General workflow for synthesizing kinase inhibitor scaffolds.
A prime example is the synthesis of Tropomyosin receptor kinase (Trk) inhibitors, which are effective against cancers harboring NTRK gene fusions.[18][19][20] The 3,4-difluoro-2-methoxyphenyl moiety is a key feature in several potent Trk inhibitor scaffolds.
Case Study: Synthesis of KRAS G12C Inhibitors
For decades, the KRAS oncoprotein was considered "undruggable." The development of covalent inhibitors targeting the G12C mutation was a landmark achievement in cancer therapy.[21][22] The drug Adagrasib (MRTX849) is a leading example, and its synthesis prominently features 3,4-Difluoro-2-methoxyaniline as a key building block.[23][24]
In the synthesis of Adagrasib, the aniline is coupled to a substituted quinoline core. The specific substitution pattern of this aniline was critical for achieving the high potency and selectivity of the final drug.[23]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medkoo.com [medkoo.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions with 3,4-Difluoro-2-methoxyaniline sulfate
Introduction: The Strategic Importance of the 3,4-Difluoro-2-methoxyphenyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile. The 3,4-difluoro-2-methoxyaniline scaffold is of particular interest to researchers and drug development professionals. The vicinal difluoro substitution pattern can significantly influence the electronic properties and conformation of the aniline ring, while the ortho-methoxy group can modulate basicity and introduce a key hydrogen bond acceptor. These features can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic properties.[1][2]
This guide provides detailed experimental protocols for three critical classes of coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation—utilizing 3,4-Difluoro-2-methoxyaniline sulfate. The protocols are designed to be robust starting points for synthesis, with an emphasis on the rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.
PART 1: Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[3][4] This transformation is particularly valuable for the synthesis of N-aryl derivatives of 3,4-difluoro-2-methoxyaniline, which are key intermediates in numerous pharmaceutical programs. The electron-withdrawing nature of the fluorine atoms in 3,4-difluoro-2-methoxyaniline can present challenges, necessitating careful selection of the catalyst system and reaction conditions to achieve high yields.[5]
Causality Behind Experimental Choices
The choice of a palladium precursor, a sterically bulky phosphine ligand, and a suitable base is critical for a successful Buchwald-Hartwig amination. The palladium(0) species, generated in situ from a precursor like palladium(II) acetate, undergoes oxidative addition with the aryl halide.[3] The phosphine ligand stabilizes the palladium center and facilitates the subsequent steps of the catalytic cycle. Sterically hindered and electron-rich ligands, such as BINAP, are often employed to promote the reductive elimination step, which can be the rate-limiting step in the catalytic cycle.[6] The base is required to deprotonate the aniline nitrogen, forming the active nucleophile. A strong, non-nucleophilic base like cesium carbonate is often preferred to avoid side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation of 3,4-Difluoro-2-methoxyaniline
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 mmol, 8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.05 mmol), BINAP (0.08 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | BINAP | A bulky, electron-rich phosphine ligand that promotes reductive elimination.[6] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base to deprotonate the aniline. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for palladium-catalyzed reactions. |
| Temperature | 110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
PART 2: Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, most commonly between aryl or vinyl halides and an organoboron species.[7][8] This reaction is instrumental in the synthesis of biaryl compounds, a structural motif prevalent in many marketed drugs and clinical candidates. Coupling 3,4-difluoro-2-methoxyaniline with various arylboronic acids can generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices
In a Suzuki-Miyaura coupling, a palladium catalyst, typically with phosphine ligands, is used to facilitate the reaction between an organohalide and an organoboron compound.[9] The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid.[10] A common catalyst system is PdCl₂(PPh₃)₂, which is a stable and commercially available palladium(II) precursor. The base, often an aqueous solution of potassium carbonate, plays a key role in the transmetalation step of the catalytic cycle. A mixed solvent system, such as DMF/ethanol, is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biaryl Derivative
Note: This protocol assumes the availability of a halogenated derivative of 3,4-difluoro-2-methoxyaniline (e.g., 1-bromo-3,4-difluoro-2-methoxybenzene).
Materials:
-
1-Bromo-3,4-difluoro-2-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (6 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, combine 1-bromo-3,4-difluoro-2-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (6 mL) and water (2 mL).
-
Degas the mixture by bubbling an inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A stable and effective catalyst for Suzuki-Miyaura couplings. |
| Base | K₂CO₃ | Facilitates the transmetalation step. |
| Solvent | DMF/Water | A polar aprotic solvent system that aids in the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Ensures a sufficient reaction rate. |
PART 3: Amide Bond Formation: A Versatile Ligation Strategy
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[11][12] The synthesis of amide derivatives of 3,4-difluoro-2-methoxyaniline allows for the introduction of a wide range of functional groups and the exploration of diverse chemical space. The reduced nucleophilicity of the aniline due to the electron-withdrawing fluorine atoms may require the use of efficient coupling reagents.
Causality Behind Experimental Choices
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent. A widely used and effective combination is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and minimize racemization if the carboxylic acid is chiral.[12] DIPEA serves as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for a typical amide bond formation.
Detailed Protocol: Synthesis of an Amide Derivative
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 mmol, 1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 mmol, 0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), EDC (1.2 mmol), and HOBt (0.1 mmol) in DMF (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 mmol) and DIPEA (3.0 mmol) in DMF (5 mL).
-
Add the aniline solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Coupling Reagent | EDC | A water-soluble carbodiimide that activates the carboxylic acid. |
| Additive | HOBt | Suppresses side reactions and minimizes racemization.[12] |
| Base | DIPEA | A non-nucleophilic base to neutralize acid and facilitate the reaction. |
| Solvent | DMF | A polar aprotic solvent that dissolves a wide range of substrates. |
| Temperature | Room Temperature | Sufficient for most EDC/HOBt couplings. |
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Difluoro-2-methoxyaniline sulfate in Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Anilines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, fluorinated building blocks have emerged as indispensable tools for achieving these goals. The strategic incorporation of fluorine into drug candidates can profoundly influence key molecular properties such as metabolic stability, lipophilicity, and binding affinity. 3,4-Difluoro-2-methoxyaniline sulfate is a prime example of a highly functionalized aniline that serves as a versatile scaffold in the synthesis of advanced pharmaceutical intermediates, particularly in the realm of kinase inhibitors.
The diphenylamine framework and its derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a variety of biological targets.[1] The presence of fluorine atoms on the aniline ring, as in 3,4-difluoro-2-methoxyaniline, can significantly enhance biological activity and pharmacokinetic properties.[2][3][4] The methoxy group also plays a crucial role in modulating the electronic and steric properties of the molecule, which can be advantageous for ligand-target binding and overall ADME (absorption, distribution, metabolism, and excretion) parameters.[5]
This guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations, along with an exploration of the underlying scientific principles, are presented to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1072945-56-2 | [6] |
| Molecular Formula | C₇H₉F₂NO₅S | [6] |
| Molecular Weight | 257.2 g/mol | [6] |
| Appearance | Off-white to light brown solid | Generic MSDS |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Generic MSDS |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: Synthesis of Anilinoquinazoline-based Kinase Inhibitors
Anilinoquinazolines are a prominent class of kinase inhibitors that have led to the development of several approved anti-cancer drugs.[7][8] The general structure involves an aniline moiety linked to the 4-position of a quinazoline core. 3,4-Difluoro-2-methoxyaniline is an ideal building block for introducing a specifically substituted aniline into these scaffolds.
A common and powerful method for the synthesis of anilinoquinazolines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[5][9][10] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of a 4-(3,4-difluoro-2-methoxyanilino)quinazoline Intermediate
This protocol describes a representative procedure for the coupling of 3,4-difluoro-2-methoxyaniline with a 4-chloroquinazoline, a common intermediate in the synthesis of kinase inhibitors.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-chloroquinazoline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(3,4-difluoro-2-methoxyanilino)quinazoline.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation in Buchwald-Hartwig reactions.[9]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation.
-
Solvent: Dioxane is a common high-boiling point solvent for this type of cross-coupling reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for achieving a good yield.
Mechanism of the Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination.
The Role of 3,4-Difluoro-2-methoxy Substitution in Drug Design
The specific substitution pattern of 3,4-difluoro-2-methoxyaniline offers several potential advantages in drug design:
-
Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.[2]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein. Fluorine can also act as a hydrogen bond acceptor.[4]
-
Modulated Lipophilicity: The introduction of fluorine can alter the lipophilicity of the molecule, which can impact its permeability across cell membranes and its overall pharmacokinetic profile.[3]
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules in drug discovery. Its unique substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The representative protocol for the Buchwald-Hartwig amination provided herein serves as a practical guide for the incorporation of this important scaffold into a variety of molecular frameworks, particularly in the development of novel kinase inhibitors. As the demand for more effective and safer therapeutics continues to grow, the strategic use of highly functionalized building blocks like 3,4-difluoro-2-methoxyaniline will undoubtedly play an increasingly important role in the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Standard Protocols for 3,4-Difluoro-2-methoxyaniline Sulfate in Synthetic Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the handling and standard reaction conditions for 3,4-Difluoro-2-methoxyaniline sulfate. As a valuable building block in medicinal chemistry, the strategic incorporation of fluorinated motifs can significantly modulate the physicochemical and pharmacological properties of lead compounds.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring protocols are robust and reproducible. We will cover safe handling, liberation of the reactive free aniline from its sulfate salt, and detailed protocols for its subsequent use in common, high-value synthetic transformations such as amide bond formation and nucleophilic aromatic substitution.
Compound Profile and Physicochemical Properties
3,4-Difluoro-2-methoxyaniline is a substituted aniline containing two fluorine atoms and a methoxy group. These substituents influence the molecule's reactivity, pKa, and conformational preferences. It is typically supplied as a sulfate salt to improve stability and handling. The free base is required for most synthetic applications.
| Property | This compound | 3,4-Difluoro-2-methoxyaniline (Free Base) |
| CAS Number | 1072945-56-2[2][3][4] | 114076-35-6[5] |
| Molecular Formula | C₇H₉F₂NO₅S[3] | C₇H₇F₂NO[5] |
| Molecular Weight | 257.2 g/mol [3] | 159.13 g/mol [5][] |
| Alternate Names | N/A | 2-Amino-5,6-difluoroanisole; 3,4-difluoro-2-methoxyphenylamine[5] |
| Typical Purity | ≥98% | ≥95%[5] |
Health, Safety, and Handling
Substituted anilines, particularly halogenated ones, require careful handling. The following guidelines are based on safety data for structurally related difluoroanilines and should be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-resistant lab coat.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ventilation: Use only in a well-ventilated area, preferably a fume hood, to keep airborne levels low.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8] Anilines are basic and will react exothermically with acids.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials.[7][8][9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
The Role of the Sulfate Salt: Liberation of the Free Aniline
The sulfate salt form renders the aniline nitrogen protonated (anilinium), making it non-nucleophilic and unsuitable for most coupling reactions. The first and most critical step is the liberation of the free aniline via a standard acid-base workup.
Causality: The anilinium sulfate is an acid-base salt. By introducing a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the anilinium ion is deprotonated to the neutral, nucleophilic free aniline. This uncharged species exhibits significantly higher solubility in organic solvents (e.g., ethyl acetate, dichloromethane), allowing for its efficient extraction from the aqueous medium.
Caption: Liberation of free aniline from its sulfate salt.
Protocol 3.1: Liberation of 3,4-Difluoro-2-methoxyaniline
Materials & Reagents:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of this compound and dissolve it in a minimal amount of deionized water in an Erlenmeyer flask.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release the evolved CO₂ gas. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layer with deionized water (1 x volume), followed by brine (1 x volume) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aniline, typically as an oil or low-melting solid.
-
Validation: The product should be used immediately or stored under an inert atmosphere (N₂ or Ar) as anilines can be sensitive to air and light.[11] It is advisable to confirm purity by ¹H NMR or LC-MS before proceeding.
Standard Reaction Protocols for Liberated 3,4-Difluoro-2-methoxyaniline
Once liberated, the free aniline is a versatile nucleophile. The electron-withdrawing nature of the two fluorine atoms reduces the basicity and nucleophilicity of the amino group compared to non-fluorinated anilines, a factor to consider when selecting reaction conditions.
Caption: General synthetic workflow from sulfate salt to products.
Protocol 4.1: Acylation / Amide Bond Formation with a Carboxylic Acid
Principle: This protocol utilizes a standard carbodiimide coupling agent, such as EDC (EDCI), to activate a carboxylic acid, allowing for nucleophilic attack by the aniline to form a stable amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[12]
Materials & Reagents:
-
Liberated 3,4-Difluoro-2-methoxyaniline (1.0 eq)
-
Carboxylic acid of interest (1.0 - 1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 - 1.5 eq)
-
Hydroxybenzotriazole (HOBt) or OxymaPure (1.2 - 1.5 eq)
-
Aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
Procedure:
-
To a dry, inert-atmosphere flask, add the carboxylic acid, EDC·HCl, and HOBt (or OxymaPure).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.
-
Add the liberated 3,4-Difluoro-2-methoxyaniline, followed by the tertiary amine base (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography.
Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr) with an Activated Aryl Halide
Principle: The aniline acts as a nucleophile, displacing a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. This reaction is common for constructing biaryl amine linkages found in many kinase inhibitors and other pharmaceuticals.
Materials & Reagents:
-
Liberated 3,4-Difluoro-2-methoxyaniline (1.0 eq)
-
Activated aryl halide (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene) (1.0 - 1.1 eq)
-
Aprotic polar solvent such as Dimethyl sulfoxide (DMSO), DMF, or Propylene glycol[12]
-
A non-nucleophilic base such as DIPEA or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
Procedure:
-
In a dry flask, combine the liberated aniline, the activated aryl halide, and the base.
-
Add the solvent.
-
Heat the reaction mixture to a temperature between 80-140 °C. The reduced nucleophilicity of the difluoroaniline may necessitate higher temperatures or longer reaction times compared to non-fluorinated analogs.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water to precipitate the product or dilute with ethyl acetate for extraction.
-
If extracting, wash the organic layer with water and brine to remove the high-boiling solvent (e.g., DMSO).
-
Purification: Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Incomplete Liberation: If the free aniline is not completely liberated (i.e., the aqueous phase is not sufficiently basic), subsequent reactions will be sluggish or fail. Always check the pH of the aqueous layer during workup.
-
Low Reactivity: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the aniline. For challenging amide couplings, consider using a more potent coupling agent like HATU. For SNAr reactions, higher temperatures, a more polar solvent, or microwave irradiation may be required.
-
Ortho-Methoxy Group: The methoxy group at the 2-position can sterically hinder the approach of electrophiles and may influence the rotational conformation of the final product, which could be relevant for structure-activity relationship (SAR) studies.
-
Purification: The fluorine atoms increase the lipophilicity of the molecule. Standard silica gel chromatography is usually effective, but reverse-phase chromatography may be necessary for more polar products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1072945-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Strategic Use of Fluorinated Building Blocks in Synthesis
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][3][4] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this element.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key techniques, field-proven insights, and detailed protocols for the effective use of fluorinated building blocks and reagents in synthesis.
Guiding Philosophy: Safety as a Prerequisite for Innovation
The high reactivity that makes fluorinating agents effective also renders them hazardous.[5][6] A robust safety culture is non-negotiable. Before any synthesis is attempted, a thorough risk assessment must be conducted.
Core Safety Mandates:
-
Hazard Identification: Many fluorinating agents are highly reactive, toxic, and corrosive.[5][6] Reagents like DAST can be unstable at elevated temperatures, while F⁺ sources and those that generate hydrogen fluoride (HF) can be acutely toxic and cause severe burns.[5] HF is also highly corrosive to standard glassware.[5]
-
Engineered Controls: All manipulations involving volatile or highly reactive fluorinating agents must be performed in a properly functioning chemical fume hood.[6] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[6]
-
Personal Protective Equipment (PPE): The correct PPE is your last line of defense.
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant splash risk.[6]
-
Hand Protection: Glove selection must be based on the specific reagent and solvent used. Double-gloving is often recommended.[6] Consult manufacturer compatibility charts.
-
Body Protection: A flame-resistant lab coat is mandatory. A chemical-resistant apron may be necessary for larger-scale work.[6]
-
-
Storage and Handling: Store fluorinating agents in a cool, dry, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizers.[6] Containers must be clearly labeled with the chemical name and all associated hazards.[6]
-
Emergency Preparedness: Ensure spill kits containing absorbent pads and appropriate neutralizing agents are readily available.[7] All personnel must be trained on emergency procedures. In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek prompt medical attention.[7]
Strategic Blueprint: Building Block vs. Late-Stage Fluorination
The decision of when to introduce fluorine is a critical juncture in synthetic planning. Two primary strategies dominate the landscape: the use of pre-functionalized fluorinated building blocks and the direct introduction of fluorine in the final steps of a synthesis (late-stage fluorination).
| Feature | Building Block Approach | Late-Stage Fluorination (LSF) |
| General Strategy | Incorporates a pre-fluorinated molecule into the target structure early in the synthesis.[8] | Introduces a fluorine atom onto a complex molecule near the end of the synthesis.[8][9] |
| Advantages | - Reliable and predictable reactivity.[8]- Avoids handling aggressive fluorinating agents in later steps.[8]- Wide commercial availability of diverse building blocks.[4] | - Enables rapid synthesis of fluorinated analogues from a common intermediate, ideal for SAR studies.[8][10]- Can overcome challenges of carrying sensitive fluorinated intermediates through long sequences. |
| Disadvantages | - Requires a unique synthetic route for each new fluorinated analogue.- Can be inefficient if the fluorine-containing fragment is not stable to subsequent reaction conditions. | - Reactions can be less predictable on complex substrates.- May require significant optimization for selectivity and yield.[9]- Reagents can be expensive and hazardous.[5] |
Application Protocol: Nucleophilic Fluorination
Nucleophilic fluorination involves the use of a fluoride ion (F⁻) source to displace a leaving group or open a strained ring.[11] This is a cornerstone of organofluorine synthesis.
Causality and Reagent Selection
The primary challenge in nucleophilic fluorination is managing the reactivity of the fluoride ion. In protic solvents, fluoride is heavily solvated via hydrogen bonding, which severely blunts its nucleophilicity.[12] In aprotic solvents, "naked" fluoride is a strong base, which can lead to undesired elimination side reactions.[12] Modern reagents are designed to overcome these issues.
| Reagent Class | Examples | Key Characteristics & Causality |
| Alkali Metal Fluorides | KF, CsF | Cost-effective but require high temperatures, polar aprotic solvents, and sometimes phase-transfer catalysts to achieve sufficient reactivity and solubility.[13] |
| Amine/HF Complexes | Olah's Reagent (Pyridine-HF) | Offer improved handling and solubility over anhydrous HF, but are still highly corrosive.[11] |
| Deoxyfluorinating Agents | DAST, Deoxy-Fluor, PyFluor | Convert alcohols and carbonyls directly to fluorides. DAST is effective but can decompose exothermically.[5] PyFluor was developed as a more stable and user-friendly alternative.[14] |
Protocol: Deoxyfluorination of a Secondary Alcohol with DAST
This protocol details the conversion of a secondary alcohol to the corresponding alkyl fluoride. The causality for using an inert atmosphere and anhydrous conditions is to prevent the rapid hydrolysis of DAST, which would quench the reagent and generate HF.
Materials:
-
Secondary Alcohol (1.0 equiv)
-
Diethylaminosulfur Trifluoride (DAST) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar, septum, and inert gas inlet
Procedure:
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool under a stream of argon or nitrogen.
-
Reaction Setup: Add the secondary alcohol (1.0 equiv) to the flask and dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the initial exothermic reaction upon DAST addition.
-
Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution via syringe. A color change is often observed.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: Quenching is highly exothermic and releases gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Protocol: Electrophilic Fluorination
Electrophilic fluorination uses a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate, an alkene, or an electron-rich aromatic ring.[11][15]
Causality and Reagent Selection
The development of modern N-F reagents has been a breakthrough, replacing highly hazardous sources like elemental fluorine.[15] These reagents are typically stable, crystalline solids that are easier and safer to handle.[16] Their reactivity is tuned by the electron-withdrawing groups attached to the nitrogen atom, which polarizes the N-F bond and makes the fluorine atom electrophilic.[15]
| Reagent | Full Name | Key Characteristics & Causality |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A highly effective, stable, and versatile cationic reagent. Its salt-like nature makes it non-volatile and easy to handle. Used for a wide range of substrates.[16][17] |
| NFSI | N-Fluorobenzenesulfonimide | A neutral but highly effective reagent. The two sulfonyl groups are strongly electron-withdrawing, activating the N-F bond. It is soluble in many common organic solvents.[15][16][18] |
Protocol: α-Fluorination of a β-Ketoester with NFSI
This protocol describes the synthesis of an α-fluoro-β-ketoester. The base (e.g., NaH or K₂CO₃) is essential as it deprotonates the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic fluorine of NFSI.
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate) (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the β-ketoester (1.0 equiv), K₂CO₃ (1.5 equiv), and anhydrous acetonitrile.
-
Reagent Addition: Add NFSI (1.1 equiv) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction is typically complete when the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the α-fluorinated product.
Application Protocol: Trifluoromethylation
The trifluoromethyl (-CF₃) group is of paramount importance in drug design due to its high lipophilicity and metabolic stability.[4][19] Methods to install this group are broadly categorized as nucleophilic, electrophilic, and radical.[19]
Causality and Reagent Selection
The choice of trifluoromethylating reagent depends on the nature of the substrate.
| Reagent | Type | Key Characteristics & Causality |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | A source of the trifluoromethyl anion (CF₃⁻) equivalent, typically activated by a fluoride source (e.g., TBAF).[19][20] Ideal for addition to carbonyls and other electrophilic centers. |
| Togni Reagents | Electrophilic / Radical | Hypervalent iodine reagents that are bench-stable and can transfer a CF₃ group to a wide range of nucleophiles (thiols, phenols) and are also used in radical reactions.[18][19] |
| Umemoto Reagents | Electrophilic | Cationic S-CF₃ reagents that act as powerful electrophilic trifluoromethylating agents for arenes, alkenes, and ketoesters.[21][22] |
| Langlois Reagent (NaSO₂CF₃) | Radical | A source of the trifluoromethyl radical (•CF₃) upon oxidation (e.g., with t-BuOOH).[19] Particularly useful for the trifluoromethylation of heteroarenes. |
Protocol: Radical Trifluoromethylation of a Heteroarene using Togni's Reagent
This protocol demonstrates a photocatalytic method for the C-H trifluoromethylation of an electron-rich heteroarene. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the Togni reagent to generate the key trifluoromethyl radical.
Materials:
-
Heteroarene (e.g., Caffeine) (1.0 equiv)
-
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye) (1-2 mol%)
-
Degassed solvent (e.g., MeCN or DMF)
-
Schlenk tube or vial with stir bar
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Preparation: To a Schlenk tube, add the heteroarene (1.0 equiv), Togni's reagent (1.5 equiv), and the photocatalyst (0.01-0.02 equiv).
-
Degassing: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add the degassed solvent via syringe. The process of degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction: Place the sealed tube approximately 5-10 cm from the visible light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material (typically 12-24 hours).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography to isolate the trifluoromethylated product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. zjwintime.com [zjwintime.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 14. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. brynmawr.edu [brynmawr.edu]
- 19. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 21. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Application Note: Solubility Profile of 3,4-Difluoro-2-methoxyaniline Sulfate in Common Laboratory Solvents
Abstract
This application note provides a comprehensive guide to understanding and determining the solubility of 3,4-Difluoro-2-methoxyaniline sulfate, a compound of interest in pharmaceutical research and development. In the absence of extensive published experimental data, this document outlines the predicted physicochemical properties of the compound and presents a detailed, robust protocol for the experimental determination of its thermodynamic solubility. A hypothetical solubility profile in a range of common laboratory solvents is provided, based on established chemical principles, to guide researchers in their experimental design. This note is intended to be a practical resource for scientists working with this and similar substituted anilines, providing both theoretical grounding and actionable experimental workflows.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's suitability for further development.[1][2] Poor solubility can lead to low bioavailability, hinder the development of suitable formulations, and complicate in-vitro and in-vivo studies.[2][3] 3,4-Difluoro-2-methoxyaniline is a substituted aniline that represents a class of compounds often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The sulfate salt form is often utilized to improve the handling and aqueous solubility of the parent amine. A thorough understanding of the solubility of this compound in a variety of common laboratory solvents is therefore essential for its effective use in medicinal chemistry, process development, and formulation science.
This application note will first delve into the predicted physicochemical properties of this compound that govern its solubility. Following this, a detailed experimental protocol for determining its thermodynamic solubility via the reliable shake-flask method will be presented.[1][4] A hypothetical, yet scientifically grounded, solubility profile will be provided to serve as a practical starting point for researchers.
Predicted Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound that are expected to influence its solubility are:
-
Ionic Nature: As a sulfate salt, the compound is ionic in its solid state. This suggests a higher affinity for polar solvents that can effectively solvate the anilinium cation and the sulfate anion.
-
Polar Functional Groups: The presence of the methoxy (-OCH₃) and amino (-NH₂) groups, along with the highly electronegative fluorine atoms, contributes to the overall polarity of the organic cation. The amino group, in its protonated anilinium form, is a strong hydrogen bond donor. The oxygen of the methoxy group and the fluorine atoms can act as hydrogen bond acceptors.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. While the substituents add polarity, the aromatic core will contribute to some solubility in less polar organic solvents.
-
Molecular Weight: The molecular weight of the free base is 159.13 g/mol . The addition of the sulfate group will increase the overall molecular weight and lattice energy of the solid, which can impact solubility.
Based on these features, it is predicted that this compound will exhibit its highest solubility in polar protic solvents, such as water and lower alcohols, which can effectively solvate the ions and participate in hydrogen bonding. Its solubility is expected to decrease significantly in solvents of lower polarity.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the determination of the thermodynamic solubility of this compound using the shake-flask method.[1][5] This method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium concentration of a compound in a saturated solution.[6]
Materials and Reagents
-
This compound (purity ≥95%)
-
Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Scintillation vials or other suitable containers with tight-fitting caps.
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material).
-
HPLC vials.
Equipment
-
Analytical balance (readable to at least 0.1 mg).
-
Orbital shaker or rotator with temperature control.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable HPLC column (e.g., C18).
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution at equilibrium.
-
Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Shake the vials for a predetermined period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could dissolve upon dilution and lead to an overestimation of solubility.[6]
-
-
Concentration Analysis by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered supernatant samples into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or g/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Hypothetical Solubility Profile of this compound
The following table presents a hypothetical but scientifically plausible solubility profile for this compound in a range of common laboratory solvents at 25 °C.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Qualitative Description | Rationale |
| Water | Polar Protic | > 100 | Very Soluble | As a salt, it is expected to be highly soluble in water due to favorable ion-dipole interactions and hydrogen bonding. |
| Methanol | Polar Protic | 50 - 100 | Soluble | A polar protic solvent that can effectively solvate the ions. |
| Ethanol | Polar Protic | 10 - 50 | Soluble | Less polar than methanol, leading to slightly lower but still significant solubility. |
| Isopropanol | Polar Protic | 1 - 10 | Sparingly Soluble | The increased nonpolar character of the alkyl chain reduces its ability to solvate the salt. |
| Acetonitrile | Polar Aprotic | 1 - 10 | Sparingly Soluble | A polar aprotic solvent that can solvate the cation but is less effective at solvating the sulfate anion compared to protic solvents. |
| Acetone | Polar Aprotic | 0.1 - 1 | Slightly Soluble | Less polar than acetonitrile, resulting in lower solubility. |
| Dichloromethane | Nonpolar | < 0.1 | Insoluble | A nonpolar solvent that cannot effectively solvate the ions of the salt. |
| Ethyl Acetate | Moderately Polar | < 0.1 | Insoluble | While it has a polar ester group, its overall character is not polar enough to dissolve the ionic compound. |
| Toluene | Nonpolar | < 0.1 | Insoluble | A nonpolar aromatic solvent with very poor solvating power for salts. |
| Hexane | Nonpolar | < 0.1 | Insoluble | A nonpolar aliphatic solvent that is incompatible with the ionic nature of the solute. |
Interpretation and Discussion
The predicted solubility profile highlights the importance of solvent selection in studies involving this compound.
Caption: Factors influencing the solubility of the compound.
-
For Chemical Reactions: The choice of solvent will depend on the nature of the reactants and the reaction conditions. The predicted low solubility in many common organic solvents may necessitate the use of polar aprotic solvents like acetonitrile or the use of co-solvent systems.
-
For Purification: Recrystallization, a common purification technique, relies on a significant difference in solubility at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures would be an ideal candidate. Based on the hypothetical data, isopropanol or acetonitrile could be good starting points for developing a recrystallization protocol.
-
For Formulation: The high aqueous solubility is a favorable property for the development of oral or parenteral formulations. However, the pH of the aqueous medium will significantly impact the solubility of the free base, and therefore, pH-solubility profiling is a critical next step in pre-formulation studies.
It is imperative to experimentally verify this predicted solubility profile using the protocol outlined in this application note. The actual experimental results will provide a solid foundation for all subsequent research and development activities involving this compound.
Conclusion
This application note has provided a comprehensive overview of the predicted solubility of this compound and a detailed protocol for its experimental determination. By understanding the interplay between the compound's physicochemical properties and the nature of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, analysis, and formulation. The provided hypothetical solubility data serves as a valuable starting point, but it is the rigorous experimental determination that will ultimately provide the accurate and reliable data necessary to accelerate drug discovery and development projects.
References
Application of 3,4-Difluoro-2-methoxyaniline sulfate in PROTAC Development: A Technical Guide
Introduction: The Strategic Incorporation of Fluorinated Moieties in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and cell permeability. In the context of PROTACs, the introduction of fluorinated moieties, such as the 3,4-difluoro-2-methoxyphenyl group derived from 3,4-difluoro-2-methoxyaniline sulfate, can offer several advantages. The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, potentially enhancing binding interactions with the target protein or E3 ligase. Furthermore, the presence of fluorine can block sites of metabolism, thereby increasing the half-life of the PROTAC.
This technical guide provides a comprehensive overview of the application of this compound as a versatile building block in the synthesis of PROTACs, with a particular focus on its incorporation into von Hippel-Lindau (VHL) E3 ligase ligands. We present a representative synthetic workflow, detailed experimental protocols, and methods for the characterization and biological evaluation of the resulting PROTACs.
Part 1: Synthesis of a VHL Ligand Precursor from 3,4-Difluoro-2-methoxyaniline
The synthesis of a VHL ligand incorporating the 3,4-difluoro-2-methoxyphenyl moiety can be achieved through a multi-step sequence starting from 3,4-difluoro-2-methoxyaniline. The sulfate salt can be readily converted to the free aniline for subsequent reactions. A plausible synthetic route involves the conversion of the aniline to a suitable building block for coupling with the hydroxyproline core of the VHL ligand.
Experimental Protocol 1: Synthesis of (S)-1-(3,4-difluoro-2-methoxyphenyl)ethan-1-amine
This protocol describes a representative synthesis of a chiral amine intermediate, a key building block for a VHL ligand.
Materials:
-
This compound
-
Sodium carbonate
-
Ethyl acetate
-
Water
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
(R)-(-)-Mandelic acid
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
Procedure:
-
Free Base Generation: Dissolve this compound in water and basify with a saturated solution of sodium carbonate until a pH of >9 is reached. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-difluoro-2-methoxyaniline as a free base.
-
Acetylation: Dissolve the 3,4-difluoro-2-methoxyaniline in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3,4-difluoro-2-methoxyphenyl)acetamide.
-
Chiral Resolution (Example): A chiral amine can be prepared via several asymmetric synthesis routes. Alternatively, a racemic mixture of 1-(3,4-difluoro-2-methoxyphenyl)ethan-1-amine can be synthesized and then resolved. For resolution, the racemic amine can be reacted with a chiral resolving agent like (R)-(-)-mandelic acid to form diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt with a base will yield the desired enantiomer.
-
Amine Deprotection: The acetyl group can be removed under acidic or basic conditions to yield the final chiral amine intermediate.
Part 2: Assembly of the VHL Ligand and PROTAC Synthesis
With the key fluorinated building block in hand, the next phase involves its incorporation into the VHL ligand scaffold, followed by linker attachment and conjugation to a warhead for the protein of interest.
Experimental Protocol 2: Synthesis of a VHL-based PROTAC
This protocol outlines the coupling of the fluorinated amine with the hydroxyproline core of the VHL ligand, followed by linker attachment and final conjugation to a warhead.
Materials:
-
(S)-1-(3,4-difluoro-2-methoxyphenyl)ethan-1-amine
-
Boc-L-hydroxyproline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Linker with a carboxylic acid and a protected amine terminus (e.g., Boc-NH-PEG-COOH)
-
Warhead for the protein of interest with a suitable functional group for coupling (e.g., an amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
Procedure:
-
Amide Coupling: Dissolve Boc-L-hydroxyproline, HATU, and DIPEA in DMF. Add (S)-1-(3,4-difluoro-2-methoxyphenyl)ethan-1-amine to the mixture and stir at room temperature overnight. Purify the product by flash chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in a mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected amine.
-
Linker Attachment: Couple the deprotected amine with a suitable linker (e.g., Boc-NH-PEG-COOH) using standard peptide coupling conditions (HATU, DIPEA in DMF). Purify the product by flash chromatography.
-
Final Boc Deprotection: Remove the Boc group from the linker terminus using TFA in DCM as described in step 2.
-
Warhead Conjugation: Couple the deprotected linker-VHL ligand conjugate with the warhead for the protein of interest using EDC/HOBt coupling chemistry. Purify the final PROTAC by preparative HPLC.
Part 3: Characterization and Biological Evaluation of the PROTAC
Thorough characterization and biological evaluation are essential to validate the successful synthesis and functionality of the PROTAC.
Data Presentation: Physicochemical and Biological Properties
| Property | Method | Expected Outcome |
| Identity and Purity | LC-MS, HRMS, ¹H and ¹⁹F NMR | Correct mass and NMR spectra confirming the structure; Purity >95% |
| Binding to VHL | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Quantifiable binding affinity (K D value) to the VHL E3 ligase. |
| Binding to POI | ITC or SPR | Quantifiable binding affinity (K D value) to the protein of interest. |
| Protein Degradation | Western Blot or In-Cell Western | Concentration- and time-dependent decrease in the level of the target protein. |
| Degradation Specificity | Proteomics (e.g., TMT-based) | Selective degradation of the target protein with minimal off-target effects. |
| Cellular Potency (DC₅₀) | Dose-response experiments with Western Blot or other protein quantification methods | The concentration of PROTAC required to degrade 50% of the target protein. |
Experimental Protocol 3: Western Blot for Target Protein Degradation
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and controls: vehicle, and PROTAC + MG132) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Visualization of Workflows and Pathways
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of a PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel PROTACs. The incorporation of the difluoro-methoxy-phenyl moiety offers a strategic approach to modulate the physicochemical and pharmacokinetic properties of the resulting protein degraders. The synthetic routes and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other fluorinated building blocks in the development of next-generation targeted protein degradation therapies. While the provided synthetic protocol is a representative example, the principles and techniques are broadly applicable and can be adapted for the synthesis of a wide range of PROTACs.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
N-Acylation of 3,4-Difluoro-2-methoxyaniline Sulfate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylated Fluoroanilines
N-acylated aromatic compounds, particularly those containing fluorine atoms, are pivotal structural motifs in modern medicinal chemistry and materials science. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 3,4-difluoro-2-methoxyaniline serves as a valuable building block for the synthesis of a wide range of biologically active compounds. Its N-acylation is a critical step in the elaboration of this scaffold into more complex molecules. This guide provides a detailed, step-by-step protocol for the N-acylation of 3,4-difluoro-2-methoxyaniline sulfate, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.
Core Principles: Understanding the N-Acylation Reaction
The N-acylation of an aniline is a classic example of nucleophilic acyl substitution.[1][2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[3] Common acylating agents include acyl chlorides and acid anhydrides, with the former generally being more reactive.[4] The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to deprotonate the aniline, thereby increasing its nucleophilicity.[5]
The substrate , this compound, presents a unique consideration. The aniline is in its salt form, meaning the amino group is protonated. To render the aniline nucleophilic, a base is required to liberate the free amine. The choice of base and solvent is therefore crucial for the success of this transformation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the N-acetylation of this compound using acetyl chloride as the acylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Acetyl Chloride | Reagent Grade | Commercially Available | Handle in a fume hood. Moisture sensitive. |
| Pyridine | Anhydrous | Commercially Available | Store under inert gas. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Saturated aq. NaHCO₃ | Laboratory Grade | Prepared in-house | |
| Anhydrous MgSO₄ | Laboratory Grade | Commercially Available | |
| Diethyl Ether | Laboratory Grade | Commercially Available | For product precipitation/crystallization. |
| Hexanes | Laboratory Grade | Commercially Available | For product washing. |
| Round-bottom flask | - | - | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | |
| Septum and needles | - | - | For inert atmosphere techniques. |
| Ice bath | - | - | |
| Filtration apparatus | - | - | (e.g., Büchner funnel) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the N-acylation.
Detailed Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approximately 0.2 M relative to the aniline sulfate).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.2 eq) via syringe. The pyridine acts as both a base to neutralize the sulfate and the HCl byproduct, and as a nucleophilic catalyst.
-
Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
-
Acylation:
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension via syringe over 10-15 minutes. A precipitate may form during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by precipitation or recrystallization.[6] Triturate the crude solid with diethyl ether or a mixture of diethyl ether and hexanes to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified product under vacuum to yield the N-acylated 3,4-difluoro-2-methoxyaniline.
-
Mechanism & Scientific Rationale
The N-acylation of an aniline with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Generalized mechanism for the N-acylation of aniline.
-
Activation of the Amine: The sulfate salt of the aniline is first neutralized by the base (pyridine) to generate the free, nucleophilic amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free aniline attacks the electrophilic carbonyl carbon of the acetyl chloride.[1] This forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base (in this case, pyridine) removes the proton from the nitrogen atom to yield the final N-acylated product and pyridinium hydrochloride.
The choice of pyridine as a base is strategic. It is strong enough to deprotonate the anilinium sulfate and neutralize the generated HCl, but generally does not compete as a nucleophile with the aniline. Anhydrous conditions are important as acyl chlorides can react with water.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient base to liberate the free aniline. 2. Inactive acylating agent (hydrolyzed). 3. Low reaction temperature. | 1. Ensure at least 2 equivalents of base are used. Consider a stronger, non-nucleophilic base if needed. 2. Use fresh or newly opened acyl chloride. 3. Allow the reaction to proceed at room temperature or with gentle heating after the initial addition. |
| Formation of Multiple Products | 1. Di-acylation (less common for anilines). 2. Side reactions due to impurities. | 1. Use a stoichiometric amount of the acylating agent. 2. Ensure the purity of the starting materials and use anhydrous solvents. |
| Difficult Purification | 1. Product is an oil or does not readily crystallize. 2. Presence of persistent impurities. | 1. Attempt purification by column chromatography on silica gel. 2. Perform an aqueous wash with dilute acid (e.g., 1M HCl) during work-up to remove any residual basic impurities. |
Safety Precautions
-
This compound: May cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Acetyl Chloride: Corrosive and moisture-sensitive.[5] Reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Pyridine: Flammable and toxic. Handle in a well-ventilated fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood and minimize exposure.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11]
References
- 1. studylib.net [studylib.net]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
How to improve reaction yield with 3,4-Difluoro-2-methoxyaniline sulfate
Welcome to the technical support center for 3,4-Difluoro-2-methoxyaniline sulfate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to help you maximize your reaction yields and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling and properties of this compound.
Q1: Why is this compound provided as a sulfate salt instead of the free aniline?
A1: 3,4-Difluoro-2-methoxyaniline is supplied as a sulfate salt for two primary reasons:
-
Enhanced Stability: The salt form is generally more stable and less susceptible to aerial oxidation compared to the free aniline. The lone pair on the nitrogen of a free aniline is prone to oxidation, which can lead to coloration and the formation of impurities over time. Protonation to form the ammonium sulfate salt protects this lone pair, ensuring a longer shelf-life and higher purity of the reagent upon use.
-
Improved Solubility: While the free aniline has limited solubility in aqueous media, the sulfate salt is readily soluble in water.[1][2][3] This is particularly advantageous for reactions that are performed in aqueous acidic conditions, such as diazotization, as it allows for a homogeneous reaction mixture.
Q2: How do I convert the sulfate salt to the free aniline for my reaction?
A2: The free aniline can be liberated from its sulfate salt by a simple acid-base workup. This is a critical first step for many reactions that require the neutral, nucleophilic amine. A detailed protocol is provided in Section 3 . The general principle involves dissolving the salt in water and adding a suitable base (e.g., sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide) to neutralize the sulfuric acid and deprotonate the anilinium ion. The neutral aniline, which is often less soluble in water, can then be extracted into an organic solvent.
Q3: What are the key reactive sites on this molecule and how do the substituents (F, OMe) influence reactivity?
A3: The molecule has three primary sites of reactivity, with the substituents playing a crucial and sometimes competing role:
-
The Amino (-NH₂) Group: This is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS).[4][5] It is the primary site for reactions like acylation, alkylation, and diazotization.
-
The Aromatic Ring: The ring's reactivity is complex.
-
For Electrophilic Aromatic Substitution (EAS) , the powerful electron-donating effects of the amino and methoxy groups strongly activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves. However, the fluorine atoms are electron-withdrawing and deactivating. The interplay of these effects, and the protonation of the amine under acidic conditions, can make regioselectivity challenging.[4][5]
-
For Nucleophilic Aromatic Substitution (S_NAr) , the two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles.[6] In S_NAr reactions, fluoride is an excellent leaving group, often better than other halogens, because the rate-limiting step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[7][8]
-
Section 2: Troubleshooting Guide by Reaction Type
Problem Area: Diazotization and Subsequent Reactions (e.g., Sandmeyer)
Q: My diazotization reaction is failing or giving a low yield of the desired product. What are the common causes?
A: Low yields in diazotization are typically traced back to a few critical parameters.[9]
-
Temperature Control: This is the most critical factor. The formation of the arenediazonium salt must be conducted at low temperatures, typically 0–5 °C .[10][11] If the temperature rises, the diazonium salt, which is inherently unstable, will readily decompose, often reacting with water to form the corresponding phenol and releasing nitrogen gas. This decomposition is a primary source of yield loss.
-
Acid Concentration: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is required. The acid serves two purposes: it reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid (HNO₂), in situ, and it keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with the unreacted starting aniline to form undesirable azo-dyes.[12]
-
Purity and Stoichiometry of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite (NaNO₂). It should be added slowly, either as a solid or as a pre-cooled aqueous solution, to maintain temperature control and prevent localized high concentrations of nitrous acid, which can also decompose. Ensure accurate stoichiometry; a slight excess is sometimes used, but a large excess can lead to unwanted side reactions.
Q: I'm observing a dark coloration and gas evolution during my Sandmeyer reaction. What is happening?
A: This strongly suggests the decomposition of your diazonium salt. The dark color often indicates the formation of polymeric side products. To mitigate this:
-
Use the Diazonium Salt Immediately: Prepare the diazonium salt solution and use it directly in the subsequent step without delay or storage.
-
Ensure Catalyst Purity: For Sandmeyer reactions, the copper(I) salt (e.g., CuCl, CuBr, CuCN) must be fresh and of high quality. Poor quality catalyst can accelerate decomposition pathways.
-
Control the Addition: Add the cold diazonium salt solution slowly to the heated (if required) catalyst solution. This maintains a low concentration of the diazonium salt in the reaction mixture at any given time, favoring the desired substitution over decomposition.
Problem Area: Nucleophilic Aromatic Substitution (S_NAr)
Q: I am attempting to substitute one of the fluorine atoms with a nucleophile (e.g., an amine or alcohol), but the reaction is sluggish or incomplete. How can I improve the yield?
A: S_NAr reactions on this substrate are feasible but require careful optimization.[13]
-
Choice of Base and Solvent: The reaction typically requires a non-nucleophilic base to neutralize the HF that is formed. Common choices include K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile itself. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the cation of the base and increase the nucleophilicity of the attacking species.
-
Temperature: S_NAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. Monitor by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing decomposition.
-
Nucleophile Strength: The rate of reaction is directly proportional to the strength of the nucleophile. If using a weak nucleophile, you may need more forcing conditions (higher temperature, longer reaction time).
-
Regioselectivity: Be aware that you have two fluorine atoms. Substitution can potentially occur at either C3 or C4. The regiochemical outcome will depend on the relative electronic stabilization of the negative charge in the Meisenheimer intermediate.[6][8] The methoxy group at C2 and the amino group at C1 will influence this, and you may need to perform careful analysis (e.g., via 2D NMR) to confirm the structure of your product.
Problem Area: Electrophilic Aromatic Substitution (EAS)
Q: I'm trying to brominate the ring using Br₂/H⁺ and getting a complex mixture of products, or no reaction at all. Why is this happening?
A: This is a classic issue when working with anilines under acidic electrophilic substitution conditions.[5]
-
Amine Protonation: In a strong acidic medium, the highly basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is no longer an activator; it is a powerful deactivating and meta-directing group.[4] This completely changes the electronic nature of the ring, making it resistant to electrophilic attack.
-
Competing Directing Effects: Even if you could avoid full protonation, the directing effects of the -NH₂, -OMe, and -F groups are complex. The -NH₂ and -OMe are strong ortho, para-directors, while the -F atoms are ortho, para-directing deactivators. This can lead to a mixture of isomers.
Q: How can I achieve a clean, regioselective electrophilic substitution on the aromatic ring?
A: The standard and most effective strategy is to temporarily "tame" the amino group by protecting it as an amide.[14][15]
-
Protection: React the free aniline with acetic anhydride to form the corresponding acetanilide. The resulting amide (-NHCOCH₃) group is still an ortho, para-director and an activator, but it is much less powerful and less basic than the free amine.
-
Electrophilic Substitution: Perform your desired EAS reaction (e.g., bromination, nitration) on the protected acetanilide. The reduced activation allows for much greater control, often preventing polysubstitution and yielding the para-isomer as the major product due to sterics.[14]
-
Deprotection: Hydrolyze the amide group back to the amine using acidic or basic conditions to yield your final, substituted product.
Section 3: Best Practices & Experimental Protocols
General Tips for Maximizing Yield
Adhering to good laboratory practice is essential for reproducibility and high yields.[16]
-
Inert Atmosphere: For reactions sensitive to oxygen, especially those involving organometallics or easily oxidized species, always work under an inert atmosphere (Nitrogen or Argon).
-
Dry Glassware & Solvents: Ensure all glassware is oven or flame-dried. Use anhydrous solvents when necessary, as water can quench reagents or participate in unwanted side reactions.
-
Accurate Measurements: Precisely measure all reagents. For small-scale reactions, consider making stock solutions of key reagents to minimize weighing errors.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor your reaction's progress using an appropriate technique (TLC, GC-MS, LC-MS). This tells you exactly when the reaction is complete and helps avoid the formation of degradation products from unnecessarily long reaction times.[16]
-
Careful Workup: During extractions, ensure you use sufficient solvent and perform multiple extractions (e.g., 3x) to recover all of your product. Thoroughly rinse any equipment used to transfer your product.[16]
Data Presentation
| Property | Value | Source |
| Compound Name | This compound | [17] |
| CAS Number | 1072945-56-2 | [17][18][19] |
| Molecular Formula | C₇H₉F₂NO₅S | [17][19] |
| Molecular Weight | 257.21 g/mol | [17][19] |
| Free Aniline CAS | 114076-35-6 | [][21] |
| Free Aniline Formula | C₇H₇F₂NO | [][21] |
| Free Aniline MW | 159.13 g/mol | [][21] |
Experimental Protocols
Protocol 1: Liberation of Free 3,4-Difluoro-2-methoxyaniline from its Sulfate Salt
-
Dissolution: In a round-bottom flask or beaker, dissolve 1.0 equivalent of this compound in deionized water (approx. 10-20 mL per gram of salt).
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) dropwise. Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue adding base until the pH is ~8-9. You may observe the formation of a precipitate or an oil as the free aniline is formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the free aniline into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and rinse it with a small amount of the extraction solvent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free aniline, which can be used immediately or stored under an inert atmosphere.
Protocol 2: General Procedure for Diazotization
WARNING: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Preparation: In a three-neck flask equipped with a thermometer, a mechanical stirrer, and an addition funnel, dissolve/suspend 1.0 equivalent of free 3,4-Difluoro-2-methoxyaniline in an aqueous solution of 3.0 equivalents of hydrochloric acid or sulfuric acid.
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.
-
Nitrite Addition: Dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline solution via the addition funnel. Maintain the internal temperature below 5 °C at all times. The addition should take approximately 15-30 minutes.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting clear or slightly yellow solution contains the arenediazonium salt.
-
Usage: Use this cold solution immediately for the subsequent reaction (e.g., Sandmeyer or azo coupling).
Section 4: Visualization & Workflow Diagrams
Below are diagrams to help visualize key concepts and troubleshooting workflows.
Caption: Reactivity sites on the 3,4-Difluoro-2-methoxyaniline core.
Caption: Troubleshooting workflow for low reaction yields.
Section 5: References
-
ChemicalBook. (2025). Aniline sulfate | 542-16-5. --INVALID-LINK--
-
Loba Chemie. (n.d.). Aniline sulphate, 98%. --INVALID-LINK--
-
BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. --INVALID-LINK--
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Aniline. --INVALID-LINK--
-
Wikipedia. (2023). Nucleophilic aromatic substitution. --INVALID-LINK--
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. --INVALID-LINK--
-
Khan Academy. (n.d.). EAS reactions of aniline. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. --INVALID-LINK--
-
Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. --INVALID-LINK--
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. --INVALID-LINK--
-
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. --INVALID-LINK--
References
- 1. Aniline sulfate | 542-16-5 [chemicalbook.com]
- 2. Aniline sulphate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. piochem.com [piochem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vapourtec.com [vapourtec.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. How To [chem.rochester.edu]
- 17. scbt.com [scbt.com]
- 18. 1072945-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 21. scbt.com [scbt.com]
Technical Support Center: Purification of 3,4-Difluoro-2-methoxyaniline Sulfate
Welcome to the technical support center for 3,4-Difluoro-2-methoxyaniline sulfate (CAS 1072945-56-2).[1] This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and require methods to ensure its purity for downstream applications. As a substituted aniline salt, this compound presents unique purification challenges, primarily related to color, stability, and the removal of process-related impurities. This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles and extensive field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the quality, handling, and purification strategy for this compound.
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route, which typically involves the nitration of a difluorobenzene precursor followed by catalytic reduction.[2][3] Based on this, you should anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3,4-difluoro-2-methoxynitrobenzene, resulting from incomplete reduction.
-
Isomeric Byproducts: Formation of other positional isomers of difluoro-methoxyaniline depending on the selectivity of the initial nitration or other steps.
-
Residual Solvents: Solvents used during synthesis or workup (e.g., ethanol, ethyl acetate, toluene).[4]
-
-
Degradation Impurities:
-
Oxidation Products: Anilines are highly susceptible to air oxidation, which forms colored polymeric impurities.[4][5] This is the primary cause of product discoloration.
-
Side-Reaction Products: Depending on the reagents used, various byproducts can form. For instance, reactions involving aromatic diamines can sometimes lead to quinoxaline-type impurities.[6]
-
-
Inorganic Impurities:
-
Residual Catalyst: Trace amounts of hydrogenation catalysts like Palladium (Pd) or Nickel (Ni).
-
Inorganic Salts: Salts remaining from pH adjustments or workup procedures.
-
Q2: My product is discolored (pink, brown, or even black). What causes this, and how can I fix it?
A2: This is the most frequently encountered issue with anilines. The discoloration is almost always due to the formation of highly colored oxidation products.[5] Freshly purified anilines are often colorless or pale yellow but darken upon exposure to air and light.
-
Causality: The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, making it highly susceptible to oxidation.
-
Solution: The purification strategy must be designed to remove these colored, often polymeric, impurities.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can effectively adsorb these colored impurities.[7][8]
-
Conversion to Free Base: Often, the most effective method is to convert the sulfate salt to the free aniline base, purify the base (via extraction, chromatography, or distillation), and then re-precipitate the pure sulfate salt. This process is detailed in the protocols below.
-
Inert Atmosphere: Always handle and store purified aniline derivatives under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.[9]
-
Q3: What is the best initial approach to purify the sulfate salt?
A3: For moderately impure (e.g., slightly off-color) material, direct recrystallization of the sulfate salt is the most straightforward approach. Anilinium salts generally have good crystallinity and are less prone to air oxidation than their free base counterparts. The key is selecting an appropriate solvent system. A good solvent will dissolve the salt completely at high temperatures but very poorly at low temperatures.[7] Common choices for salts include aqueous alcohols (e.g., ethanol/water, methanol/water) or polar aprotic solvents.
Q4: When should I convert the sulfate salt to the free base for purification?
A4: You should opt for conversion to the free base (3,4-Difluoro-2-methoxyaniline, CAS 114076-35-6)[10] when you encounter the following issues:
-
Intense Discoloration: If the product is dark brown or black, direct recrystallization may not be sufficient to remove the high concentration of colored impurities.
-
Presence of Neutral or Acidic Impurities: If you suspect the presence of non-basic impurities (like unreacted nitro-precursor), an acid-base extraction of the free base is highly effective for separation.[11][12]
-
Oily or Gummy Product: If the sulfate salt fails to crystallize properly, converting it to the liquid free base allows for purification via other methods like column chromatography or vacuum distillation before re-forming a clean, crystalline salt.
Q5: What analytical techniques are best for assessing purity?
A5: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the target compound and separating it from process-related impurities. A reverse-phase C18 column is a standard choice for aniline derivatives.[6][9][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the purity of the free base (after conversion from the salt), especially for identifying volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1%). ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Melting Point: A sharp melting point range for the purified salt is a good indicator of high purity.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: I attempted to recrystallize the sulfate salt, but my recovery was very low.
-
Possible Cause 1: Using too much solvent. The most common error in recrystallization is adding an excessive volume of solvent. This keeps the product dissolved even after cooling, leading to poor yields.[7]
-
Troubleshooting Step: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions until dissolution is complete. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can cause the product to "crash out" along with impurities.
-
Troubleshooting Step: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once it has reached room temperature and crystal formation has ceased, then you may place it in an ice bath to maximize recovery.
-
-
Possible Cause 3: The chosen solvent is not optimal. The compound may have significant solubility in the solvent even at low temperatures.
-
Troubleshooting Step: Perform a systematic solvent screen. (See Table 1). A good solvent system will show a large differential in solubility between hot and cold conditions.
-
Problem: My product remains colored (e.g., yellow or pink) even after recrystallization.
-
Possible Cause 1: Colored impurities are co-crystallizing with the product. The impurities have similar solubility properties to your desired compound.
-
Troubleshooting Step: Perform a hot filtration with activated charcoal. After dissolving the crude salt in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes (with swirling) and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal. The filtrate should be significantly less colored.
-
-
Possible Cause 2: Degradation during the process. Heating the aniline derivative for extended periods in the presence of air can cause new oxidation products to form.
-
Troubleshooting Step: Minimize the time the solution spends at boiling temperature. If possible, perform the recrystallization under a gentle stream of nitrogen or argon to provide an inert atmosphere.
-
Problem: I've converted the salt to the free base, but it is an oil and fails to crystallize.
-
Possible Cause: The free base, 3,4-Difluoro-2-methoxyaniline, is likely a low-melting solid or an oil at room temperature. This is common for many substituted anilines.
-
Troubleshooting Step: Do not expect the free base to solidify easily. Instead, proceed with purification of the liquid/oily base. Use an acid-base extraction to wash the organic layer containing your free base, followed by drying and solvent removal. If further purification is needed, column chromatography is the preferred method for non-volatile oils.
-
Problem: During column chromatography of the free base, the product is streaking badly or not eluting.
-
Possible Cause: Strong acid-base interaction between the basic aniline and the acidic silica gel. The silanol groups (Si-OH) on the surface of silica are acidic and can protonate or strongly adsorb basic amines, leading to poor peak shape and low recovery.[9][14]
-
Troubleshooting Step 1 (Recommended): Add a competing base to your mobile phase. Incorporating 0.5-1% triethylamine (TEA) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA) will neutralize the active sites on the silica, allowing your product to elute cleanly.[14][15] Always run a TLC with the same modified solvent system first to determine the correct eluent polarity.
-
Troubleshooting Step 2 (Alternative): Use a different stationary phase. Neutral alumina or amine-functionalized silica columns are less acidic and can provide better results for the purification of basic compounds without requiring a mobile phase modifier.[9][14]
-
Problem: The purified free base is turning dark during solvent evaporation on the rotary evaporator.
-
Possible Cause: Oxidation due to heat and air. Even under reduced pressure, residual oxygen combined with heat can rapidly degrade the purified aniline.
-
Troubleshooting Step 1: Use a lower bath temperature. Do not exceed 40°C if possible.
-
Troubleshooting Step 2: Ensure your vacuum is adequate to remove the solvent at a lower temperature.
-
Troubleshooting Step 3: After evaporation, immediately place the product under a high vacuum line (without heat) to remove final solvent traces and then backfill the flask with nitrogen or argon before storage.
-
Section 3: Detailed Protocols & Visual Workflows
Decision Workflow for Purification
This diagram outlines the logical steps to decide which purification protocol to follow based on the initial state of your crude product.
Caption: Decision workflow for selecting the appropriate purification strategy.
Table 1: Example Solvent Screen for Recrystallization of the Sulfate Salt
| Solvent System | Solubility (Cold, ~4°C) | Solubility (Hot, near BP) | Remarks |
| Water | High | Very High | Poor choice; too soluble even when cold. |
| Ethanol | Moderate | Very High | Potential candidate. May require an anti-solvent. |
| Isopropanol | Low | High | Good Candidate. Shows a strong solubility differential. |
| Ethyl Acetate | Insoluble | Insoluble | Not a suitable single solvent. |
| Methanol/Water (9:1) | Low | Very High | Good Candidate. The water acts as an anti-solvent. |
| Acetonitrile | Low | Moderate | Possible, but may require larger volumes. |
Protocol 1: Recrystallization of this compound
This protocol is ideal for removing minor impurities and improving the color of a solid product.
-
Solvent Selection: Choose a suitable solvent system from your screening (e.g., Isopropanol or 9:1 Methanol/Water).
-
Dissolution: Place the crude sulfate salt in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent. Add the hot solvent to the crude solid in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Set up a gravity filtration apparatus (funnel with fluted filter paper) and pre-heat it by pouring some boiling solvent through it. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This workflow is highly effective for removing neutral or acidic impurities and significant discoloration.
Caption: Workflow for purification using acid-base extraction.
Step-by-Step Methodology:
-
Liberate the Free Base: Dissolve the crude sulfate salt in water. Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH of the solution is >10.[16][17] This deprotonates the anilinium ion to form the free aniline base, which may separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free aniline into an organic solvent like ethyl acetate or dichloromethane (DCM).[11] Repeat the extraction 2-3 times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C). The result is the purified free aniline base, likely as an oil.
-
Re-formation of the Sulfate Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol). With vigorous stirring, add a stoichiometric amount of sulfuric acid (H₂SO₄) dropwise (often diluted in the same solvent). The pure sulfate salt should precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification of the Free Base by Column Chromatography
Use this protocol when isomeric or other closely-related basic impurities are present that cannot be removed by simple extraction.
-
Prepare the Free Base: Convert the crude salt to the free base as described in Protocol 2, steps 1-4.
-
Select Eluent System: Using TLC, find a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent streaking.[14][15] Aim for an Rf value of ~0.3 for the target compound.
-
Pack the Column: Pack a silica gel column using the selected mobile phase (containing TEA). Ensure the column is packed uniformly without any air bubbles.
-
Load the Sample: Dissolve the crude free base in a minimum amount of the mobile phase (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent (and TEA) using a rotary evaporator.
-
Re-form the Salt: Proceed with step 5 of Protocol 2 to convert the highly pure free base back into the sulfate salt.
References
- 1. scbt.com [scbt.com]
- 2. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Product Formation in Reactions of 3,4-Difluoro-2-methoxyaniline Sulfate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-methoxyaniline sulfate. This document provides in-depth, field-proven insights into the common side reactions encountered during its use, particularly in diazotization and subsequent substitution reactions like the Sandmeyer reaction. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, thereby improving yield, purity, and experimental reproducibility.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered in a practical, question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.
Q1: My reaction mixture developed an intense yellow, orange, or red color immediately after adding sodium nitrite. What is the likely cause and how can I prevent it?
A1: This is a classic sign of unintended azo coupling. The diazonium salt you are generating is a potent electrophile. If any unreacted 3,4-Difluoro-2-methoxyaniline (a nucleophile) remains in the mixture, it can attack the diazonium salt to form a highly colored azo compound.[1][2]
Causality and Prevention:
-
Incomplete Protonation: The reaction must be sufficiently acidic. A strong acid (like the sulfuric acid from your starting material) protonates the amino group of the aniline. This deactivates it, preventing it from acting as a nucleophile and attacking the newly formed diazonium salt.
-
Localized Amine Concentration: If the reaction mixture is not homogenous, or if the sodium nitrite is added too quickly, localized pockets of unreacted aniline can persist and lead to coupling.[1]
Troubleshooting Protocol:
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong mineral acid (e.g., H₂SO₄ or HCl) to maintain a low pH throughout the reaction. This ensures the starting amine is fully present as its non-nucleophilic ammonium salt.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and sub-surface into the well-stirred, cold (0-5 °C) solution of the aniline sulfate.[1] This prevents localized excesses of the diazotizing agent and unreacted amine.
-
Confirm Complete Diazotization: Before proceeding to the next step, you can perform a spot test to ensure all the starting aniline has been consumed. A simple method is to check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess nitrous acid and thus complete consumption of the amine).
Q2: My final product is contaminated with a significant amount of 3,4-Difluoro-2-methoxyphenol. Why is this happening?
A2: The formation of a phenolic side product is almost always due to the decomposition of the diazonium salt. Aryl diazonium salts are thermally unstable intermediates.[2] The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas), and in an aqueous acidic environment, water can act as a nucleophile, leading to the formation of a phenol.[2][3][4][5]
Causality and Prevention:
-
Elevated Temperature: This is the primary culprit. The rate of decomposition of the diazonium salt increases dramatically with temperature. Reactions should be rigorously maintained between 0-5 °C.[1][2]
-
Prolonged Reaction Time: The diazonium salt should be generated and used in situ without unnecessary delay. Letting the diazonium salt solution stand, even at low temperatures, will lead to gradual hydrolysis.
Troubleshooting Protocol:
-
Strict Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the reaction temperature between 0 °C and 5 °C throughout the diazotization and any subsequent addition steps.
-
Efficient Workflow: Prepare your downstream reagents (e.g., the copper(I) salt solution for a Sandmeyer reaction) in advance. Add the freshly prepared, cold diazonium salt solution to the subsequent reaction mixture promptly to ensure it is consumed by the desired pathway faster than it can decompose.[1]
Q3: In my Sandmeyer reaction (e.g., chlorination or bromination), my yield is low, and I've isolated biaryl impurities. What is the mechanism for this?
A3: The formation of biaryl side products is often a result of radical-mediated side reactions inherent to the Sandmeyer mechanism. While the overall transformation is a substitution, the mechanism involves single-electron transfers from the copper(I) catalyst, generating an aryl radical intermediate. This radical can then couple with another aryl radical, leading to biaryl formation instead of reacting with the halide.[1]
Causality and Prevention:
-
Sub-optimal Catalyst Activity: If the copper(I) halide is not sufficiently active or is present in a sub-stoichiometric amount, the desired substitution pathway is slowed, allowing competing radical coupling reactions to become more prominent.[1]
-
Temperature: Higher temperatures can increase the rate of radical formation and subsequent side reactions.
Troubleshooting Protocol:
-
Use Freshly Prepared Catalyst: Ensure the copper(I) halide (CuCl, CuBr) is fresh and active. Commercially available sources can oxidize over time; preparing it fresh is often recommended for best results.
-
Stoichiometry: Use a stoichiometric amount of the copper(I) salt to promote the desired substitution pathway over radical coupling.[1]
-
Maintain Low Temperature: As with the diazotization, keeping the Sandmeyer reaction cold helps to control the rate of radical formation and minimize side reactions.
Summary of Common Side Products and Prevention Strategies
| Side Product | Chemical Structure | Common Cause(s) | Key Preventative Measures |
| Azo Compound | Ar-N=N-Ar' | Incomplete diazotization; reaction of diazonium salt with unreacted aniline.[1] | Ensure sufficient acidity; slow, controlled addition of NaNO₂; maintain homogeneity. |
| Phenolic Impurity | Ar-OH | Thermal decomposition of the diazonium salt in the presence of water.[2][3] | Strictly maintain temperature at 0-5 °C; use the diazonium salt promptly after formation. |
| Biaryl Impurity | Ar-Ar | Radical-mediated coupling during Sandmeyer-type reactions.[1] | Use fresh, active copper(I) catalyst; ensure proper stoichiometry; maintain low temperature. |
| Deamination Product | Ar-H | Unwanted reduction of the diazonium group. | Avoid unintentional introduction of reducing agents. (Note: This can be a desired reaction with reagents like H₃PO₂).[4] |
Where Ar = 3,4-Difluoro-2-methoxyphenyl and Ar' = 3,4-Difluoro-2-methoxy-phenylene
Visualizing Reaction Pathways and Troubleshooting
To better understand the relationship between the desired reaction and potential side reactions, the following pathway diagram is provided.
References
Technical Support Center: Optimizing Reactions with 3,4-Difluoro-2-methoxyaniline Sulfate
Welcome to the technical support center for 3,4-Difluoro-2-methoxyaniline sulfate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this versatile chemical intermediate. While specific reaction protocols are often proprietary, this document will equip you with the fundamental principles and practical knowledge to optimize your synthetic procedures involving this and related substituted anilines.
Understanding the Reagent: this compound
This compound (CAS: 1072945-56-2) is the sulfuric acid salt of 3,4-difluoro-2-methoxyaniline. The formation of a sulfate salt serves several practical purposes in a laboratory and industrial setting:
-
Enhanced Stability: Aniline and its derivatives can be susceptible to oxidation and degradation upon exposure to air and light, often resulting in discoloration. The sulfate salt form significantly improves the compound's shelf-life and stability, ensuring the high purity of the starting material for your reaction.
-
Improved Handling: Many free anilines are oils or low-melting solids, which can be more challenging to handle and weigh accurately. The crystalline nature of the sulfate salt simplifies these operations.
-
Controlled Release: The free aniline can be generated in situ by the addition of a base. This allows for a controlled introduction of the nucleophilic aniline into the reaction mixture.
The primary consideration when using an aniline sulfate salt is the need to liberate the free aniline to enable its participation in most chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How do I convert this compound to the free aniline?
A1: The free aniline is typically generated by neutralizing the sulfate salt with a suitable base. The choice of base and the procedure depend on whether you wish to isolate the free aniline or generate it in situ for a subsequent reaction.
-
In Situ Generation: For direct use in a reaction, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly added to the reaction mixture containing the aniline sulfate salt. Typically, 2.2 to 2.5 equivalents of the base are required to neutralize the sulfuric acid.
-
Isolation of the Free Aniline: To isolate the free base, the sulfate salt can be dissolved or suspended in a suitable solvent, and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is added until the pH is basic (pH 9-11). The free aniline can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), dried, and the solvent evaporated.
Q2: My reaction with this compound is not proceeding. What are the likely causes?
A2: The most common reason for reaction failure is insufficient liberation of the free aniline. Ensure you are using at least two equivalents of base per equivalent of the aniline sulfate. Another possibility is the choice of an inappropriate base that might be interfering with your reaction. Also, consider the solubility of the sulfate salt in your reaction solvent; a biphasic system may require a phase-transfer catalyst.
Q3: I am observing the formation of dark-colored byproducts in my reaction. How can I prevent this?
A3: Dark coloration is often indicative of aniline oxidation. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial. If the reaction is run at elevated temperatures, the risk of oxidation increases.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the aniline starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for tracking the disappearance of the reactant and the appearance of the product. For structural confirmation of the product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| RXN-001 | Low or No Conversion of Starting Material | 1. Incomplete neutralization of the sulfate salt. 2. Insufficient reaction temperature or time. 3. Poor solubility of the aniline salt or the free aniline in the reaction solvent. 4. Inactive catalyst or reagent. | 1. Add at least 2.2 equivalents of a suitable base (e.g., TEA, DIPEA). 2. Incrementally increase the reaction temperature in 10 °C intervals and monitor by TLC or HPLC. Extend the reaction time. 3. Consider a co-solvent to improve solubility. For biphasic reactions, a phase-transfer catalyst may be necessary. 4. Use fresh, high-purity catalysts and reagents. |
| RXN-002 | Formation of Multiple Unidentified Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The free aniline is reacting with other functional groups in the starting materials or products. 3. Presence of oxygen leading to oxidative side products. | 1. Reduce the reaction temperature. Consider a milder catalyst or reagent if applicable. 2. If your molecule contains other sensitive functional groups, consider a protecting group strategy for the aniline nitrogen. 3. Ensure the reaction is conducted under a strictly inert atmosphere (N2 or Ar). |
| PUR-001 | Product Discoloration (e.g., brown, reddish) | Oxidation of residual aniline or the product itself during workup or storage. | 1. During aqueous workup, an acidic wash can help remove residual basic impurities. 2. Purify the product promptly after the reaction. 3. Store the purified product under an inert atmosphere and protected from light. |
| PUR-002 | Difficulty in Removing Sulfuric Acid Byproducts | The salt byproducts from the neutralization step are co-precipitating or are soluble in the organic phase. | 1. After the reaction, perform an aqueous wash to remove water-soluble salts. A slightly basic wash (e.g., with aqueous sodium bicarbonate) followed by a brine wash is often effective. 2. If the byproduct is an amine salt, an acidic wash can help remove it into the aqueous layer. |
Experimental Protocols and Workflows
General Protocol for In Situ Liberation and Acylation of 3,4-Difluoro-2-methoxyaniline
This protocol provides a general starting point for the acylation of 3,4-Difluoro-2-methoxyaniline. The specific acylating agent, solvent, and temperature will need to be optimized for your particular substrate.
-
To a dry reaction flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Add a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2-2.5 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Workflow Diagram
Caption: General workflow for reactions involving this compound.
Data Presentation: Recommended Starting Conditions for Optimization
The following table provides general starting points for optimizing reactions with substituted anilines. These should be adapted based on the specific reactivity of your substrates.
| Reaction Type | Typical Reagents | Solvent | Temperature Range (°C) | Typical Reaction Time (h) |
| Acylation | Acyl chlorides, Anhydrides | CH2Cl2, THF, Acetonitrile | 0 to 50 | 1 - 6 |
| Sulfonylation | Sulfonyl chlorides | Pyridine, CH2Cl2, THF | 0 to 25 | 2 - 12 |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, Ligand | Toluene, Dioxane | 80 to 110 | 4 - 24 |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)3) | Dichloroethane, CH2Cl2 | 0 to 25 | 6 - 18 |
| Diazotization (Sandmeyer) | NaNO2, H2SO4/HCl, then Cu(I) salt | Water, Acetic Acid | 0 to 5 | 0.5 - 2 |
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for incomplete aniline reactions.
Stability and degradation of 3,4-Difluoro-2-methoxyaniline sulfate
Technical Support Center: 3,4-Difluoro-2-methoxyaniline Sulfate
Welcome to the technical support resource for this compound (CAS 1072945-56-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind best practices, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries about this compound.
Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: My initially off-white powder has developed a pink or brownish tint. What caused this, and is it still usable? A: The discoloration is a classic indicator of oxidation. The aniline functional group is susceptible to air oxidation, which forms highly colored quinone-imine type impurities and polymeric byproducts.[1][2] While minor discoloration may not significantly impact some applications, it signifies the onset of degradation. For sensitive quantitative experiments or syntheses requiring high purity, using a discolored reagent is not recommended. Its purity should be verified by an analytical method like HPLC before use.
Q3: Is this compound sensitive to moisture? A: Yes. As a salt, it can be hygroscopic. Absorbed moisture can accelerate degradation pathways, including hydrolysis and oxidation. It is crucial to handle the compound in a dry environment and to securely reseal the container immediately after use.
Q4: How does the sulfate salt form affect its properties compared to the free base? A: The sulfate salt form significantly improves the compound's stability and handling. The free base (3,4-Difluoro-2-methoxyaniline, CAS 114076-35-6) is more prone to rapid oxidation.[3] The salt form is generally more crystalline, less volatile, and has a better shelf-life. However, the salt form requires consideration of its acidic nature in solution due to the hydrolysis of the anilinium ion.[4][5]
Q5: What is the best way to prepare a solution for an experiment? A: The choice of solvent is critical. For aqueous solutions, be aware that the salt will create a mildly acidic environment. If your experiment is pH-sensitive, you must use a suitable buffer system. For organic reactions where the free aniline is the desired reactant, the salt can be neutralized with a non-nucleophilic base and extracted into an organic solvent.[6][7] Always use high-purity, dry solvents and prepare solutions fresh whenever possible.
Troubleshooting Guide: Stability and Degradation Issues
This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Sample Discoloration and Purity Loss
You Observe: Your solid sample of this compound, which was initially an off-white or light-colored powder, has turned yellow, brown, or pink over time. HPLC analysis confirms the presence of new, often colored, impurities.
Primary Suspect: Oxidative Degradation
-
Scientific Rationale: Aromatic amines are electron-rich and are readily oxidized, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities.[8][9] The methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, further activating the aromatic ring and making the molecule more susceptible to oxidation.[10][11] The initial step is often the formation of a radical cation, which can then couple to form complex colored products like azobenzenes, phenazines, and quinone-imines.[2][12]
-
Troubleshooting Protocol:
-
Verify Purity: Use the HPLC protocol outlined in Section 4 to quantify the purity of the suspect sample against a reference standard or a freshly opened sample.
-
Inert Atmosphere Handling: If the compound is handled frequently, purge the container headspace with an inert gas (argon or nitrogen) before sealing. For weighing, use a glove box or minimize the time the container is open to the air.
-
Light Protection: Store the compound in an amber vial or in a dark cabinet to prevent photodegradation, which can generate radicals and accelerate oxidation.[13]
-
Avoid Contamination: Use only clean spatulas and glassware. Trace metal contaminants can catalyze oxidation reactions.
-
Issue 2: Inconsistent Results in Biological Assays or Chemical Reactions
You Observe: Seemingly identical experiments are yielding inconsistent results, such as variable reaction yields, different inhibition constants (IC₅₀), or poor reproducibility.
Primary Suspects: Hydrolysis and pH Effects
-
Scientific Rationale: this compound is the salt of a weak base (the aniline) and a strong acid (sulfuric acid). When dissolved in water or protic solvents, the anilinium ion ([ArNH₃]⁺) will establish an equilibrium with its conjugate free base (ArNH₂), releasing a proton and making the solution acidic.[4][14]
-
[C₆H₃F₂OCH₃NH₃]⁺ + H₂O ⇌ C₆H₃F₂OCH₃NH₂ + H₃O⁺ This pH shift can dramatically affect reaction rates, protein stability in biological assays, or the protonation state of other critical molecules. Furthermore, the actual concentration of the reactive free base form is pH-dependent.
-
-
Troubleshooting Protocol:
-
Measure and Control pH: When preparing aqueous stock solutions, measure the pH. If the application is pH-sensitive, prepare the solution in a buffer at the desired pH.
-
Consider Solvent Choice: For organic synthesis, if the free aniline is required, the salt must be neutralized. This can be done by partitioning the salt between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate or CH₂Cl₂), followed by separation and drying of the organic layer.[6]
-
Fresh Solutions: Prepare solutions immediately before use. Over time, especially in non-buffered aqueous solutions, degradation can occur, altering the concentration of the active compound.
-
Logical Flow for Troubleshooting Degradation
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 5. The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In case of substituted aniline the group which decreases the basic strength is [allen.in]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE [vedantu.com]
Preventing unwanted side reactions with the aniline functional group
A Guide to Preventing Unwanted Side Reactions
Welcome to the technical support center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I understand that the aniline functional group, while incredibly versatile, presents a unique set of challenges. Its high reactivity, basicity, and susceptibility to oxidation can often lead to complex product mixtures and lower-than-expected yields.[1][2][3]
This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and prevent common side reactions. We will explore the "why" behind these experimental challenges and equip you with robust strategies for clean, efficient, and predictable outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with anilines, along with concise, actionable advice.
Q1: Why is my aniline reaction mixture turning dark brown or black?
A1: This is a classic sign of oxidation.[2] The electron-rich nature of the aniline ring and the lone pair on the nitrogen make it highly susceptible to oxidation by atmospheric oxygen or certain reagents.[2][4] This can form highly colored impurities like quinones or polymeric aniline species.[2][4]
-
Quick Fix: Perform your reaction under an inert atmosphere (Nitrogen or Argon).[5] Degas your solvents before use to remove dissolved oxygen.[5] For storage, consider adding a reducing agent like zinc dust to prevent gradual oxidation.[6]
Q2: I'm trying to perform a mono-alkylation or mono-acylation, but I'm getting a mixture of di-substituted products and unreacted starting material. How can I improve selectivity?
A2: This is a common problem of over-alkylation or over-acylation.[7] The initial product (a secondary amine or an amide) can sometimes be more reactive than the starting aniline, leading to a second substitution.
-
Quick Fix: Control your stoichiometry carefully; using an excess of aniline relative to the alkylating/acylating agent can favor mono-substitution. Lowering the reaction temperature can also help control the rate of the second reaction. For acylations, converting the highly activating amino group to a less reactive amide via protection is a standard and effective strategy.[4][8][9]
Q3: Why did my Friedel-Crafts alkylation/acylation fail with aniline as the substrate?
A3: Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10][11][12] This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[8][10][13]
-
Quick Fix: You must protect the amino group first. By converting the -NH₂ group into an amide (e.g., an acetanilide), you prevent its interaction with the Lewis acid catalyst.[11] The amide can be easily hydrolyzed back to the aniline after the Friedel-Crafts reaction is complete.[11]
Q4: My nitration of aniline is giving me a messy mixture, including a lot of meta-substituted product. I thought -NH₂ was an ortho/para director?
A4: While the -NH₂ group is an ortho/para director, the strongly acidic conditions of nitration (HNO₃/H₂SO₄) protonate the amine to form the anilinium ion (-NH₃⁺).[10] This anilinium group is strongly deactivating and a meta-director, leading to the unexpected product distribution and oxidative side products.[10]
-
Quick Fix: Again, protection is key. Acetylating the aniline to form acetanilide moderates the group's activating nature and prevents protonation under nitration conditions.[8][10] This allows for a clean, high-yield synthesis of the para-nitro product, which can then be deprotected.[3]
Troubleshooting Guides & In-Depth Solutions
Guide 1: Diagnosing and Preventing Aniline Oxidation
Oxidation is the most common failure mode in aniline chemistry. The formation of colored impurities not only reduces yield but also complicates purification significantly.
Symptoms:
-
Reaction mixture darkens over time (yellow → red → brown/black).
-
Appearance of insoluble, tarry materials.
-
Multiple spots on TLC, often highly colored.
Root Causes & Prevention Strategies:
-
Atmospheric Oxygen: Freshly distilled aniline is nearly colorless but darkens upon exposure to air.[2]
-
Solution: Always work under an inert atmosphere (N₂ or Ar). Use Schlenk techniques or a glovebox for particularly sensitive substrates. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[5]
-
-
Oxidizing Reagents/Metals: Certain reagents or metal catalysts (e.g., Cu(II), some strong acids) can directly oxidize the aniline.[4]
-
Solution: If possible, choose reagents in a lower oxidation state.[4] When using metal catalysts, ensure the reaction is strictly anaerobic.
-
-
High Temperatures: Elevated temperatures can accelerate the rate of oxidation.
-
Solution: Run reactions at the lowest effective temperature. If heating is necessary, maintain a robust inert atmosphere.
-
The following workflow provides a decision-making process for minimizing oxidation.
Caption: Decision workflow for preventing aniline oxidation.
Guide 2: Achieving Chemoselectivity via Protecting Groups
The high reactivity of the aniline -NH₂ group often leads to a lack of selectivity in electrophilic aromatic substitution (e.g., polysubstitution) and reactions with Lewis acids.[3][8] The most robust solution is the temporary installation of a protecting group.[14]
The Core Principle: Protection works by converting the highly activating, basic amino group into a less activating, non-basic amide or carbamate.[14][15] This moderates the ring's reactivity, prevents side reactions at the nitrogen, and ensures predictable outcomes.[7]
The diagram below illustrates how an acetyl protecting group moderates aniline's reactivity.
Caption: Effect of protection on aniline's electronic properties.
Comparison of Common Aniline Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O[16] | Strong Acid (TFA, HCl)[17][18] | Stable to base and hydrogenation. Widely used due to mild deprotection.[19] |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride[15] | Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)[4][15] | Robust and economical. Reduces ring activation significantly.[20] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[18] | Orthogonal to Boc group. Sensitive to reducing conditions.[19] |
Key Experimental Protocols
Protocol 1: Boc Protection of Aniline
This protocol describes the formation of an N-Boc protected aniline, which is stable to basic conditions but easily removed with acid.[16][19]
Step-by-Step Methodology:
-
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add Base (Optional but Recommended): Add a non-nucleophilic base like triethylamine (TEA, 1.1 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is often exothermic.[16]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting aniline. The reaction typically takes 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc aniline, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of Boc-Protected Aniline
This protocol uses trifluoroacetic acid (TFA) for the efficient removal of the Boc group.[16][17]
Step-by-Step Methodology:
-
Dissolve Protected Aniline: Dissolve the N-Boc protected aniline (1.0 eq) in dichloromethane (DCM).
-
Add Acid: To the stirring solution, add trifluoroacetic acid (TFA, typically 5-10 eq, or use a 25-50% TFA/DCM solution) dropwise at room temperature.[17] You will observe bubbling as CO₂ is evolved.[16][18] Caution: Do not perform this in a sealed vessel.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Isolation: Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous NaHCO₃ solution until the bubbling ceases, followed by a brine wash. This neutralizes the TFA salt of the aniline.
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aniline.
References
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. Aniline does not answer Friedel-Craft alkylation or acylation reaction be.. [askfilo.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protection of NH2 in aniline | Filo [askfilo.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving 3,4-Difluoro-2-methoxyaniline sulfate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3,4-Difluoro-2-methoxyaniline sulfate. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection for reactions involving this specialized aniline derivative. Our focus is on enabling you to overcome common experimental hurdles and optimize your synthetic routes.
The structure of 3,4-Difluoro-2-methoxyaniline presents unique challenges and opportunities in cross-coupling reactions, particularly in carbon-nitrogen (C-N) bond formation. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a complex electronic environment that significantly influences catalyst performance. Furthermore, the sulfate salt form of the starting material necessitates careful consideration of the reaction setup, particularly the choice of base.
This guide is structured to provide both foundational knowledge and practical, actionable solutions to problems you may encounter in the laboratory.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when designing a reaction with this compound.
Q1: What is the most common and effective type of reaction for forming a C-N bond with this compound?
A1: The most prevalent and powerful method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction is exceptionally versatile for forming C-N bonds between aryl halides (or pseudo-halides) and amines.[1][2][3] Given the ubiquity of the aniline moiety in pharmaceuticals and functional materials, this reaction has become an indispensable tool in modern organic synthesis.[4][5][6]
Q2: My starting material is a sulfate salt. How does this affect my reaction setup?
A2: The sulfate salt form means the aniline is protonated. Before it can participate in the catalytic cycle as a nucleophile, it must be neutralized to the free aniline. This requires the use of a base in at least a stoichiometric amount to liberate the free amine, in addition to the base required for the catalytic cycle itself. Therefore, you will likely need more than one equivalent of base. Careful selection of a base that is strong enough to deprotonate the aniline salt but does not cause unwanted side reactions is crucial.
Q3: How do the fluoro- and methoxy- substituents on the aniline ring influence catalyst selection?
A3: The electronic properties of your substrate are a critical factor in catalyst choice.[7]
-
Fluorine atoms are electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This can slow down the step where the amine coordinates to the palladium center.
-
The ortho-methoxy group is electron-donating and also introduces steric hindrance near the nitrogen atom. This steric bulk can influence which ligands are most effective.
This combination of effects means that a highly active catalyst system is required. Typically, this involves using sterically hindered and electron-rich phosphine ligands that can promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[4][8]
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: For reproducibility and ease of use, especially in complex pharmaceutical applications, using a well-defined palladium pre-catalyst is highly recommended.[8][9] Pre-catalysts are typically air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[8][10] This avoids the often-unreliable in-situ reduction of sources like Pd(OAc)₂, leading to more consistent reaction outcomes.[9]
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during catalyst screening and optimization for reactions with this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently. 2. Insufficient Basicity: The aniline sulfate is not fully neutralized, or the base is too weak for the catalytic cycle. 3. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient and sterically hindered substrate. | 1. Switch to a Pre-catalyst: Use a G3 or G4 Buchwald pre-catalyst to ensure reliable generation of the active LPd(0). 2. Increase Base Equivalents/Strength: Use a stronger base like LHMDS or NaOtBu. Ensure at least 2-3 equivalents are used to both neutralize the salt and facilitate the reaction. 3. Screen Bulky, Electron-Rich Ligands: Try ligands like RuPhos, XPhos, or tBuXPhos. These ligands are known to accelerate reductive elimination, which is often the rate-limiting step.[4] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Water can be a hydrogen source for the undesired hydrodehalogenation of the aryl halide coupling partner.[11] 2. Slow C-N Coupling: If the desired C-N bond formation is slow, competing side reactions can become more prominent. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents. 2. Optimize Ligand and Temperature: A more active ligand (see above) can accelerate the desired reaction. Sometimes, lowering the reaction temperature can suppress side reactions. |
| Di-arylation of the Aniline | 1. Highly Reactive Catalyst System: The product of the initial coupling (a secondary amine) is competing with the starting aniline for the aryl halide. | 1. Use a More Sterically Hindered Ligand: A bulkier ligand can create a more crowded catalytic center, disfavoring the coupling of the bulkier secondary amine product. 2. Adjust Stoichiometry: Use a slight excess of the this compound to outcompete the product for the catalyst. |
| Reaction Stalls at Partial Conversion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Product Inhibition: The product formed may coordinate to the palladium center and inhibit further catalysis. | 1. Use a More Robust Pre-catalyst: Newer generation pre-catalysts often offer enhanced stability. 2. Lower Catalyst Loading and/or Temperature: While counterintuitive, a lower concentration of the active catalyst can sometimes mitigate bimolecular decomposition pathways. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a robust starting point for identifying an effective catalyst system for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., Sodium tert-butoxide, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), and base (2.5 equiv.) to a reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (typically 1-2 mol%).
-
Solvent Addition: Add anhydrous solvent to the vial containing the substrates and base, followed by the addition of the pre-catalyst.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a pre-heated heating block or oil bath (typical temperatures range from 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualization of the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for this specific application.
Caption: A workflow for catalyst system selection and optimization.
IV. Understanding the Catalytic Cycle: Key Decision Points
The Buchwald-Hartwig amination cycle involves several key steps. Understanding these steps helps in rational catalyst selection.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X). Electron-rich, bulky phosphine ligands facilitate this step, especially with less reactive aryl chlorides.[4]
-
Amine Coordination & Deprotonation: The aniline displaces the halide on the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and solubility of the base are critical here.
-
Reductive Elimination: This is often the rate-limiting step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. For electron-deficient anilines like 3,4-difluoro-2-methoxyaniline, this step can be slow. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are specifically designed to accelerate this crucial step.[4][12]
V. References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(38), 8840-8864. --INVALID-LINK--
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 77(17), 7437-7448. --INVALID-LINK--
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(31), 11049-11061. --INVALID-LINK--
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. --INVALID-LINK--
-
Reddit user discussion on troubleshooting a Buchwald-Hartwig amination. (2018). r/chemistry. --INVALID-LINK--
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. --INVALID-LINK--
-
Jana, R., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16049-16117. --INVALID-LINK--
-
Green, R. A., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(2), 661-664. --INVALID-LINK--
-
Ben-David, Y., Shpilt, Z., Iron, M. A., & Milstein, D. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
ACS Catalysis. (2025). Insights into C–N Bond Formation through the Coreduction of Nitrite and CO2: Guiding Selectivity Toward C–N Bond. --INVALID-LINK--
-
ResearchGate. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. --INVALID-LINK--
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. --INVALID-LINK--
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Formation of Palladium Bis(amine) Complexes from Reaction of Amine with Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes. Organometallics, 26(18), 4435-4445. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2249-2259. --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. --INVALID-LINK--
-
Diccianni, J. B., & Diao, T. (2017). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 50(7), 1636-1646. --INVALID-LINK--
-
ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Bäuerlein, P. S., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. --INVALID-LINK--
-
Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview. --INVALID-LINK--
-
Google Patents. (1990). Process for preparing 3,4-difluoroaniline. --INVALID-LINK--
-
TCI Chemicals. (n.d.). C-N Bond Formation Reactions. --INVALID-LINK--
-
ResearchGate. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. --INVALID-LINK--
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. --INVALID-LINK--
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--
-
ResearchGate. (2022). Controlling substrate selectivity in cross coupling with light. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-2-methoxyaniline. --INVALID-LINK--
-
Google Patents. (2017). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. --INVALID-LINK--
-
ResearchGate. (n.d.). Screening of various types of catalysts and solvents for the synthesis of compound 4a. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2,6-Difluoro-4-methoxyaniline. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. cris.iucc.ac.il [cris.iucc.ac.il]
- 12. escholarship.org [escholarship.org]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 3,4-Difluoro-2-methoxyaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 3,4-Difluoro-2-methoxyaniline and its salts, such as the sulfate form, are important building blocks whose purity and structural integrity must be rigorously verified. This guide, compiled by a senior application scientist, provides an in-depth analysis of the characterization of 3,4-Difluoro-2-methoxyaniline sulfate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, the influence of the sulfate counterion, and compare the utility of ¹H NMR with other key analytical techniques.
The Importance of Structural Verification
3,4-Difluoro-2-methoxyaniline serves as a key intermediate in the synthesis of various biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The formation of a sulfate salt is a common strategy to improve the solubility and handling of amine-containing compounds. Therefore, unambiguous confirmation of the structure and purity of this compound is a critical step in any research and development pipeline.
¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation
¹H NMR spectroscopy is one of the most powerful and widely used analytical techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Predicted ¹H NMR Spectrum of 3,4-Difluoro-2-methoxyaniline (Free Base)
To understand the spectrum of the sulfate salt, we must first consider the spectrum of the parent compound, 3,4-Difluoro-2-methoxyaniline. The predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ would exhibit the following key signals:
-
Aromatic Protons: Two signals in the aromatic region (typically 6.0-8.0 ppm). Due to the substitution pattern, these protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
The proton at position 5 will be coupled to the proton at position 6 and the fluorine at position 4.
-
The proton at position 6 will be coupled to the proton at position 5 and the fluorine at position 3.
-
-
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear in the range of 4.0-6.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons, typically appearing in the range of 3.7-4.0 ppm.
The Influence of Sulfation on the ¹H NMR Spectrum
The formation of the sulfate salt involves the protonation of the aniline nitrogen to form an anilinium ion (-NH₃⁺). This protonation has a significant impact on the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons.
Upon formation of this compound, the following changes in the ¹H NMR spectrum are anticipated:
-
Downfield Shift of Aromatic Protons: The -NH₃⁺ group is more electron-withdrawing than the -NH₂ group. This deshielding effect will cause the signals for the aromatic protons to shift downfield (to a higher ppm value) compared to the free base.
-
Appearance of a Broad -NH₃⁺ Signal: The amine protons will now be present as a broad singlet corresponding to the three protons of the anilinium group. This signal is often observed at a higher chemical shift compared to the -NH₂ protons and may exchange with residual water in the solvent, leading to further broadening.
-
Minimal Change in the Methoxy Signal: The chemical shift of the methoxy protons is expected to be least affected by the salt formation, as it is further away from the site of protonation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 3,4-Difluoro-2-methoxyaniline and its Sulfate Salt in DMSO-d₆.
| Proton | 3,4-Difluoro-2-methoxyaniline (Free Base) | This compound | Expected Change |
| Aromatic H-5 | ~6.8 - 7.2 (m) | ~7.0 - 7.5 (m) | Downfield Shift |
| Aromatic H-6 | ~6.5 - 6.9 (m) | ~6.7 - 7.2 (m) | Downfield Shift |
| -NH₂ / -NH₃⁺ | ~4.0 - 6.0 (br s, 2H) | ~7.0 - 9.0 (br s, 3H) | Downfield Shift & Integration Change |
| -OCH₃ | ~3.8 (s, 3H) | ~3.8 (s, 3H) | Minimal Change |
Note: These are predicted values and may vary depending on the specific experimental conditions.
Experimental Protocol: ¹H NMR Analysis
A robust and reproducible protocol is essential for accurate characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the observation of exchangeable protons like those on the amine group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals.
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.
-
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves a multi-technique approach.
¹⁹F NMR Spectroscopy: A Crucial Complement
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound.
-
High Sensitivity and Wide Chemical Shift Range: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion and reducing the likelihood of signal overlap.
-
Structural Insights: The ¹⁹F NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between the two fluorine atoms (³JFF) and between the fluorine and adjacent protons (³JHF and ⁴JHF) provide definitive structural information.
-
Purity Assessment: ¹⁹F NMR is also highly effective for detecting and quantifying fluorine-containing impurities.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | High resolution, quantitative, non-destructive. | Can have signal overlap in complex molecules. |
| ¹⁹F NMR | Fluorine environment, connectivity, and relative abundance. | High sensitivity, wide chemical shift range, excellent for purity. | Requires a spectrometer with fluorine capabilities. |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides information on the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O, S=O). | Fast, provides information on bonding. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide stereochemical information. |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Comparing reactivity of 3,4-Difluoro-2-methoxyaniline sulfate with other anilines
An In-Depth Guide to the Reactivity of 3,4-Difluoro-2-methoxyaniline Sulfate: A Comparative Analysis for Synthetic Chemists
This guide provides a comprehensive comparison of the chemical reactivity of this compound with other common anilines. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying electronic and steric principles that govern reactivity. By understanding these fundamentals, chemists can better predict reaction outcomes, optimize conditions, and strategically design synthetic routes involving complex aniline building blocks.
The Electronic Architecture: Deconstructing Substituent Effects
The reactivity of any substituted aniline is fundamentally dictated by the electron density at the nitrogen atom and on the aromatic ring. This is controlled by a delicate interplay of inductive and resonance effects from its substituents.[1] For 3,4-Difluoro-2-methoxyaniline, we must consider the contributions of two fluorine atoms and one methoxy group.
-
Inductive Effect (-I): This is an electron-withdrawing effect transmitted through sigma bonds due to differences in electronegativity. Both fluorine and oxygen are highly electronegative, pulling electron density away from the aromatic ring.[1]
-
Resonance Effect (+R): This is an electron-donating effect where lone pairs on a substituent are delocalized into the aromatic pi-system. This increases electron density, particularly at the ortho and para positions. Both the methoxy and fluoro groups possess lone pairs and can exert a +R effect.[1][2]
The net effect of a substituent depends on the balance between these two opposing forces:
-
Fluorine: Exhibits a strong -I effect and a weak +R effect. Overall, it is an electron-withdrawing group but still directs incoming electrophiles to ortho and para positions.
-
Methoxy Group: Possesses a strong +R effect that typically outweighs its moderate -I effect, making it a net electron-donating and activating group.[3]
In 3,4-Difluoro-2-methoxyaniline , the nitrogen's nucleophilicity is modulated by:
-
The 2-methoxy group , which is ortho to the amine. Its strong +R effect donates electron density into the ring, but its proximity also introduces significant steric hindrance.
-
The 3-fluoro and 4-fluoro groups , which are strongly electron-withdrawing via their -I effects, substantially decreasing the basicity and nucleophilicity of the amino group.
Quantitative Analysis: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring.[4] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
| Substituent | σ_meta | σ_para | Dominant Effect |
| -H | 0.00 | 0.00 | Reference |
| -OCH₃ | 0.12 | -0.27 | +R (Donating) |
| -F | 0.34 | 0.06 | -I (Withdrawing) |
| -NH₂ | -0.16 | -0.66 | +R (Strongly Donating) |
| -NO₂ | 0.71 | 0.78 | -I, -R (Strongly Withdrawing) |
| Data sourced from multiple chemical data repositories.[5][6][7] |
For 3,4-Difluoro-2-methoxyaniline, the cumulative effect of two electron-withdrawing fluorine atoms significantly reduces the electron density on the nitrogen, making it a much weaker base and nucleophile than aniline or even 2-methoxyaniline (o-anisidine).
Comparative Basicity (pKa): The Foundation of Nucleophilicity
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct proxy for the availability of the nitrogen's lone pair and, consequently, its nucleophilicity.[2] Electron-withdrawing groups decrease electron density on the nitrogen, making it less likely to accept a proton, thus lowering the pKa.[2]
| Compound | pKa of Conjugate Acid | Expected Relative Basicity |
| Aniline | 4.6 | Baseline |
| 2-Methoxyaniline (o-Anisidine) | 4.53[8] | Slightly weaker than aniline (inductive effect dominates at ortho position)[3] |
| 3,4-Difluoroaniline | ~3.5 (Estimated) | Significantly weaker |
| 3,4-Difluoro-2-methoxyaniline | < 3.5 (Estimated) | Very Weak |
The two fluorine substituents on 3,4-difluoroaniline dramatically lower its basicity compared to aniline. The addition of a 2-methoxy group in 3,4-Difluoro-2-methoxyaniline does not fully compensate for this, as the inductive effect of the ortho-methoxy group also contributes to reducing basicity, resulting in a very weakly basic and nucleophilic amine.
Reactivity in Key Synthetic Transformations
The reduced nucleophilicity of 3,4-Difluoro-2-methoxyaniline has profound implications for its performance in common C-N bond-forming reactions. It is important to note that when using the sulfate salt, a base must be added to liberate the free aniline before it can act as a nucleophile.
A. N-Acylation
N-acylation is a fundamental reaction where the aniline nitrogen attacks an acyl halide or anhydride. The reaction rate is highly dependent on the nucleophilicity of the aniline.
Causality: A higher electron density on the nitrogen leads to a faster nucleophilic attack on the electrophilic carbonyl carbon. Kinetic studies have shown a direct correlation between the base strength of the aniline and the rate of acylation.[9]
-
Aniline/2-Methoxyaniline: Undergo rapid acylation, often at room temperature.
-
3,4-Difluoro-2-methoxyaniline: Reactivity is significantly attenuated. More forcing conditions, such as elevated temperatures, longer reaction times, or the use of a more potent acylating agent (e.g., acyl chloride over anhydride) and a non-nucleophilic base like pyridine or triethylamine, are typically required to drive the reaction to completion.
Experimental Protocol: N-Acetylation of a Weakly Nucleophilic Aniline
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and a suitable solvent (e.g., dichloromethane or pyridine).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.5 equiv) and stir the suspension for 15 minutes at room temperature to generate the free aniline.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. Gentle heating may be required.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
B. Diazotization
Diazotization involves the reaction of an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[10][11] The first step, N-nitrosation, is rate-limiting and depends on the nucleophilicity of the free amine attacking the nitrosonium ion (NO⁺).[12][13]
Causality: Anilines with electron-withdrawing groups exhibit significantly slower diazotization rates because the initial N-nitrosation step is less favorable.[12]
-
Aniline: Readily undergoes diazotization at 0-5 °C.
-
3,4-Difluoro-2-methoxyaniline: Due to its very low basicity, the equilibrium between the free amine and its protonated (unreactive) form lies far to the right, even in moderately acidic conditions. Therefore, stronger acids or alternative nitrosating agents may be necessary to achieve a reasonable reaction rate.
C. Buchwald-Hartwig Amination
In Buchwald-Hartwig amination, the aniline acts as a nucleophilic coupling partner with an aryl halide or triflate, catalyzed by a palladium complex.[14][15] The reaction outcome is sensitive to both the electronic properties and steric profile of the aniline.
Causality:
-
Electronics: Electron-poor anilines are generally less reactive nucleophiles in the catalytic cycle.
-
Sterics: The ortho (2-position) methoxy group on 3,4-Difluoro-2-methoxyaniline provides significant steric bulk around the nitrogen atom. This can hinder its approach to the palladium center, potentially requiring specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the C-N bond-forming reductive elimination step.[16]
-
Aniline: A standard substrate, couples readily under various conditions.
-
3,4-Difluoro-2-methoxyaniline: Considered a challenging substrate. Successful coupling will likely require careful optimization of the catalyst, ligand, base, and temperature to overcome both the reduced nucleophilicity and the steric hindrance from the ortho-methoxy group.[17]
Experimental Protocol: Buchwald-Hartwig Amination with a Challenging Aniline
-
Setup: In a glovebox, add an aryl bromide (1.0 equiv), 3,4-Difluoro-2-methoxyaniline (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a sterically demanding phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS. Reactions with electron-deficient anilines often require extended reaction times (12-48 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Summary and Outlook
The reactivity of 3,4-Difluoro-2-methoxyaniline is markedly different from that of unsubstituted aniline due to a combination of potent electronic and steric factors.
| Reaction Type | Aniline | 2-Methoxyaniline | 3,4-Difluoro-2-methoxyaniline | Key Considerations |
| Basicity | Moderate | Similar to Aniline | Very Low | Governs nucleophilicity |
| N-Acylation | High Reactivity | High Reactivity | Low Reactivity | Requires forcing conditions |
| Diazotization | High Reactivity | High Reactivity | Low Reactivity | Slow N-nitrosation step |
| Buchwald-Hartwig | Good Partner | Good Partner | Challenging Partner | Steric hindrance and low nucleophilicity |
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. global.oup.com [global.oup.com]
- 6. Hammett substituent constants [stenutz.eu]
- 7. web.viu.ca [web.viu.ca]
- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,4-Difluoro-2-methoxyaniline Sulfate Derivatives
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 3,4-Difluoro-2-methoxyaniline and its sulfate derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated analytical workflow. We will explore the nuances of ionization techniques, predict fragmentation patterns based on related structures, and compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative analytical methodologies.
Introduction: The Analytical Challenge of Fluorinated Aromatic Amines
3,4-Difluoro-2-methoxyaniline (C₇H₇F₂NO, MW: 159.13) is a halogenated aromatic amine, a class of compounds significant in pharmaceutical and chemical synthesis.[1] Its metabolites, particularly sulfate conjugates, are of high interest in drug metabolism and pharmacokinetic (DMPK) studies. The analysis of these compounds presents a unique challenge due to their chemical properties. The parent aniline is a relatively small, moderately polar molecule, while its sulfate derivative is highly polar and non-volatile. An ideal analytical method must be sensitive, selective, and capable of accurately quantifying both the parent molecule and its conjugated metabolite, often in complex biological matrices.
Mass spectrometry, particularly when coupled with liquid chromatography, offers the premier solution for this analytical problem. Its inherent sensitivity and specificity allow for the confident identification and quantification of these analytes at trace levels. This guide will focus on developing a robust LC-MS/MS method and compare it to other potential analytical strategies.
Core Principles of Mass Spectrometry Analysis
The mass spectrometric analysis of any compound hinges on three key stages: ionization, mass analysis, and detection. For 3,4-Difluoro-2-methoxyaniline and its sulfate, the choice of ionization source is paramount and directly influences the subsequent analytical strategy.
Ionization Source Selection: ESI vs. APCI
The two most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The choice between them is dictated by the analyte's polarity and thermal stability.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, non-volatile molecules, including conjugates like sulfates.[2] ESI generates ions from a liquid phase by applying a high voltage to a nebulized spray, making it perfectly suited for the analysis of the highly polar 3,4-Difluoro-2-methoxyaniline sulfate. For the parent aniline, ESI is also effective, typically forming a protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are thermally stable.[2][4] The analyte is vaporized in a heated nebulizer before being ionized by a corona discharge. While potentially applicable to the parent 3,4-Difluoro-2-methoxyaniline, it is unsuitable for the thermally labile and non-volatile sulfate derivative.
Predicted Fragmentation Pathways
Fragmentation of 3,4-Difluoro-2-methoxyaniline ([M+H]⁺, m/z 160.1)
In positive ion mode, the protonated molecule at m/z 160.1 will be the precursor ion. Key fragmentation pathways are expected to involve the loss of small, stable neutral molecules.
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a fragment at m/z 145.1.
-
Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxy aromatic compounds, resulting in a fragment at m/z 130.1.
-
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose CO, leading to a fragment at m/z 117.1.
The diagram below illustrates the predicted fragmentation cascade for the parent compound.
Caption: Predicted MS/MS fragmentation of protonated 3,4-Difluoro-2-methoxyaniline.
Fragmentation of this compound ([M-H]⁻, m/z 238.0)
In negative ion mode, the deprotonated sulfate conjugate at m/z 238.0 will be the precursor. The fragmentation of sulfate conjugates is well-characterized and dominated by the loss of the sulfate group.
-
Loss of SO₃: The most characteristic fragmentation is the neutral loss of sulfur trioxide (80 Da), which cleaves the sulfate ester bond. This results in a phenoxide ion fragment at m/z 158.0, which corresponds to the deprotonated parent molecule.[5]
-
Formation of HSO₄⁻: A common, non-specific fragment for all sulfate conjugates is the bisulfate anion at m/z 97.
The primary and most specific fragmentation for quantification and identification in a Multiple Reaction Monitoring (MRM) experiment would be the transition from m/z 238.0 to 158.0.
The diagram below shows the primary fragmentation pathway for the sulfate derivative.
Caption: Predicted MS/MS fragmentation of deprotonated this compound.
Comparison of Analytical Methodologies
While LC-MS/MS is the gold standard, it is valuable to compare its performance against other potential methods.
| Feature | LC-MS/MS (ESI) | GC-MS/FID | HPLC-UV/DAD |
| Applicability | Parent & Sulfate Metabolite | Parent Only (derivatization needed for MS) | Parent & Sulfate (with different methods) |
| Selectivity | Very High (based on m/z) | High (based on retention time) | Moderate (risk of co-elution) |
| Sensitivity (Typical LoQ) | Low pg/mL to sub-ng/mL | High ng/mL to µg/mL | High ng/mL to µg/mL |
| Structural Info | High (fragmentation pattern) | Moderate (EI fragmentation) | Very Low (UV spectrum) |
| Throughput | High (with UPLC) | Low to Moderate | Moderate |
| Matrix Effect | Potential for ion suppression | Less susceptible | Moderate |
| Development Cost | High | Moderate | Low |
Analysis:
-
LC-MS/MS is unequivocally the most powerful technique. Its ability to analyze both the parent drug and its polar metabolite in a single run, combined with unparalleled sensitivity and selectivity, makes it the method of choice for DMPK studies and trace-level quantification in complex matrices.[10]
-
Gas Chromatography (GC): A GC-based method could be developed for the parent aniline, likely using a Flame Ionization Detector (FID) for quantification. However, it is unsuitable for the non-volatile sulfate metabolite. Furthermore, the separation of positional isomers by GC can be effective, but it lacks the confirmatory power of mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: An HPLC-UV method could be developed, but it would likely suffer from lower sensitivity and be more susceptible to interference from matrix components compared to MS detection. While feasible for bulk substance analysis, it is not ideal for trace-level bioanalysis.
Experimental Protocols
The following protocols are provided as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
For biological matrices like plasma or urine, a sample cleanup and concentration step is critical to remove interferences and improve sensitivity.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Dilute the sample (e.g., 200 µL of plasma) with 800 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
UPLC-MS/MS Method
This method utilizes an Ultra-Performance Liquid Chromatography (UPLC) system for fast and efficient separation, coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, with rapid polarity switching
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
| Analyte | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3,4-Difluoro-2-methoxyaniline | Positive | 160.1 | 130.1 (Quantifier) | 15 |
| 160.1 | 145.1 (Qualifier) | 12 | ||
| Sulfate Derivative | Negative | 238.0 | 158.0 (Quantifier) | 20 |
| 238.0 | 97.0 (Qualifier) | 45 |
The diagram below outlines the complete analytical workflow.
Caption: Comprehensive workflow from sample preparation to data analysis.
Conclusion
For the comprehensive and sensitive analysis of 3,4-Difluoro-2-methoxyaniline and its sulfate derivatives, a UPLC-MS/MS method with Electrospray Ionization is the authoritative choice. This approach provides the necessary selectivity to distinguish the analytes from complex matrix components and the sensitivity required for pharmacokinetic studies. While alternative methods like GC-FID or HPLC-UV have their applications, they lack the versatility and performance of LC-MS/MS for this specific analytical challenge. The provided protocols and predicted fragmentation patterns serve as a robust foundation for developing and validating a method that ensures both scientific integrity and high-quality, reliable data.
References
- 1. scbt.com [scbt.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4-Difluoroaniline [webbook.nist.gov]
- 8. 3,4-Difluoroaniline [webbook.nist.gov]
- 9. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Synthetic Utility of 3,4-Difluoro-2-methoxyaniline and Its Sulfate Salt
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project timelines. 3,4-Difluoro-2-methoxyaniline is a valuable substituted aniline building block, prized for the unique electronic properties conferred by its fluorine and methoxy substituents. However, a practical question often arises: is it better to use the free base or its sulfate salt?
This guide provides an in-depth, objective comparison of 3,4-difluoro-2-methoxyaniline and its sulfate salt, moving beyond simple catalog data to explore the practical implications of their use in common synthetic transformations. We will delve into the causality behind experimental choices, supported by detailed protocols and comparative data, to empower you to make the most informed decision for your specific application.
Section 1: Physicochemical Properties – A Tale of Two Forms
At a fundamental level, the difference between the free base and its sulfate salt is the protonation state of the amine nitrogen. This simple acid-base relationship, however, leads to significant divergences in their physical properties, which in turn dictate their handling, storage, and solubility characteristics.
Caption: Acid-base equilibrium between the free base and its sulfate salt.
The most immediate differences are summarized below. The salt form is a stable, crystalline solid, which contrasts with the free base, an oily liquid that, like many anilines, is susceptible to discoloration over time.[1]
| Property | 3,4-Difluoro-2-methoxyaniline (Free Base) | This compound | Rationale & Implications |
| CAS Number | 114076-35-6[2] | 1072945-56-2[3] | Ensures correct identification and literature searching. |
| Molecular Formula | C₇H₇F₂NO[2] | C₇H₉F₂NO₅S[3] | The salt incorporates a molecule of sulfuric acid. |
| Molecular Weight | 159.13 g/mol [] | 257.21 g/mol [3] | Crucial for accurate molar calculations. A significantly larger mass of the salt is needed for the same number of moles of the aniline moiety. |
| Appearance | Colorless to brownish oily liquid[1] | White to off-white solid | Solids are generally easier to handle, weigh, and dispense accurately than liquids. |
| Boiling Point | ~223.5°C at 760 mmHg[] | Not Applicable (decomposes) | The salt is non-volatile, reducing inhalation exposure risk. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DCM).[5] Slightly soluble in water.[1] | Soluble in water and polar protic solvents. Solubility increases in acidic media.[5] | The salt's higher water solubility can be advantageous for certain reaction conditions or workups, while the free base is preferred for reactions in nonpolar organic solvents. |
Section 2: Stability and Handling – A Practical Advantage for the Salt
In a laboratory setting, practicality and safety are paramount. The choice between the free base and its salt has significant implications for both.
-
Handling: The sulfate salt is a crystalline solid, which is typically easier and safer to handle than the liquid free base.[6] Solids are less prone to splashing, have lower vapor pressures, and allow for more precise weighing, which is critical for maintaining reaction stoichiometry.
-
Stability and Storage: Anilines are notoriously prone to aerial oxidation, leading to the formation of colored impurities that can complicate reactions and purification.[1] This degradation is accelerated by exposure to light and air. The anilinium salt form protects the nitrogen lone pair from oxidation, conferring significantly greater long-term storage stability.[7] For laboratories that use this reagent intermittently, the sulfate salt is the superior choice for maintaining purity over time.
Section 3: Synthetic Utility – Where the Choice Matters Most
The true test of utility lies in chemical reactivity. While the same aniline core is present in both reagents, the initial form dictates the necessary reaction conditions, particularly the choice and stoichiometry of the base.
Caption: Decision workflow for choosing between the free base and sulfate salt.
Amide Coupling Reactions
Amide bond formation is one of the most common applications for anilines. The reaction requires a nucleophilic amine to attack an activated carboxylic acid derivative. This is where the distinction between the free base and the salt is most critical.
-
Mechanism Insight: The lone pair on the aniline nitrogen is the active nucleophile. In the sulfate salt, this lone pair is protonated, rendering it non-nucleophilic. Therefore, to participate in the reaction, the free base must be present.
-
Using the Free Base: The reaction is straightforward. The aniline is added directly, and typically one equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) is used to neutralize the acid byproduct generated from the coupling agent (e.g., HCl from EDC·HCl).
-
Using the Sulfate Salt: This approach requires in situ liberation of the free base. At least two additional equivalents of base are required compared to using the free base: one to neutralize the anilinium salt to form the free amine, and another to act as the acid scavenger for the coupling reaction itself.[8]
-
Causality: Failure to add sufficient base will result in incomplete deprotonation of the anilinium salt, leading to low conversion and poor yields. The choice of base is also critical; it must be strong enough to deprotonate the anilinium ion but not so nucleophilic as to compete with the desired reaction. Hindered bases like Diisopropylethylamine (DIPEA) are excellent choices.
-
Experimental Protocol: Comparative Amide Coupling
Below are two representative protocols for the coupling of 3,4-difluoro-2-methoxyaniline with a generic carboxylic acid (e.g., benzoic acid) using a standard carbodiimide coupling agent.
| Parameter | Protocol A: Using Free Base | Protocol B: Using Sulfate Salt |
| Reagents | ||
| Benzoic Acid | 1.0 eq (e.g., 122 mg, 1.0 mmol) | 1.0 eq (e.g., 122 mg, 1.0 mmol) |
| 3,4-Difluoro-2-methoxyaniline | 1.0 eq (159 mg, 1.0 mmol) | --- |
| This compound | --- | 1.0 eq (257 mg, 1.0 mmol) |
| EDC·HCl | 1.1 eq (211 mg, 1.1 mmol) | 1.1 eq (211 mg, 1.1 mmol) |
| HOBt | 1.1 eq (149 mg, 1.1 mmol) | 1.1 eq (149 mg, 1.1 mmol) |
| DIPEA | 1.5 eq (259 µL, 1.5 mmol) | 3.5 eq (605 µL, 3.5 mmol) |
| Solvent (DMF) | 5 mL | 5 mL |
| Procedure | ||
| Step 1 | To a solution of benzoic acid, HOBt, and DMF, add DIPEA and stir for 5 min. | To a solution of benzoic acid, HOBt, and DMF, add DIPEA and stir for 5 min. |
| Step 2 | Add EDC·HCl and stir for 15 minutes to pre-activate the acid. | Add EDC·HCl and stir for 15 minutes to pre-activate the acid. |
| Step 3 | Add a solution of 3,4-difluoro-2-methoxyaniline in DMF. | Add the solid This compound . |
| Step 4 | Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. | Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. |
| Step 5 | Upon completion, dilute with ethyl acetate, wash with 1N HCl, sat. NaHCO₃, and brine. Dry the organic layer and concentrate. | Upon completion, dilute with ethyl acetate, wash with 1N HCl, sat. NaHCO₃, and brine. Dry the organic layer and concentrate. |
Self-Validation: The trustworthiness of Protocol B hinges on the stoichiometry of the base. An insufficient amount of DIPEA would result in a stalled reaction, which can be easily monitored by LC-MS, confirming the necessity of the additional equivalents.
Diazotization Reactions
For reactions such as the Sandmeyer or Schiemann reaction, the aniline must first be converted to a diazonium salt. This is achieved by treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9]
-
Advantage of the Sulfate Salt: In this context, the sulfate salt is often the superior choice. The reaction is performed in a concentrated strong acid. The salt dissolves directly into the acidic medium, often with better solubility and without the significant exotherm that can occur when adding a basic aniline free base to a concentrated acid.[9] This provides more reliable temperature control, which is critical for preventing the decomposition of the unstable diazonium salt intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Buchwald-Hartwig amination or Suzuki coupling, the aniline moiety might be a substrate or a product. These reactions typically employ a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) as a stoichiometric reagent.
-
Considerations: If using the sulfate salt as a starting material, the added base must be accounted for. The reaction base (e.g., K₂CO₃) will deprotonate the anilinium salt in situ. The main practical difference is again the need for precise mass calculation to ensure the correct molar quantity of the aniline is added. The sulfate anion is generally considered a spectator and is less likely to interfere with the catalytic cycle than halide counter-ions.[10]
Conclusion: A Strategic Choice
The decision to use 3,4-difluoro-2-methoxyaniline as a free base or as its sulfate salt is not a matter of right or wrong, but of strategic optimization based on the specific chemical context and laboratory workflow.
| Feature | 3,4-Difluoro-2-methoxyaniline (Free Base) | This compound |
| Handling & Stability | Less stable, prone to oxidation, requires careful handling.[1] | Highly stable solid, easy to handle and weigh accurately.[6][7] |
| Amide Coupling | Pro: Direct reactivity, simpler stoichiometry. Con: Potential for impurities from degradation. | Pro: High purity starting material. Con: Requires careful addition of ≥2 extra equivalents of base.[8] |
| Diazotization | Con: Can be difficult to dissolve and creates a strong exotherm in acid. | Pro: Excellent choice. Dissolves easily in the acidic medium with better temperature control.[9] |
| Cross-Coupling | Direct use. | Requires accounting for the salt in total base calculation. |
| Recommendation | Best for reactions where precise, direct addition of the nucleophile is needed and the material will be used quickly. | Highly recommended for general stock, long-term storage, and reactions conducted in acidic media. A versatile and robust option for most other reactions, provided base stoichiometry is correctly adjusted. |
By understanding the fundamental chemical differences and their practical consequences, researchers can leverage the advantages of each form, ensuring more reliable, efficient, and successful synthetic outcomes.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
- 7. Sciencemadness Discussion Board - Aniline and its salts: buying and storing - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] Among the myriad of fluorinated building blocks, fluorinated anilines stand out as particularly versatile precursors for the synthesis of compounds with a wide spectrum of biological activities.[3]
This guide provides an in-depth comparison of the biological activities of various classes of compounds synthesized from fluorinated anilines. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own research and discovery pipelines.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for more effective and selective anticancer agents has led to the extensive exploration of fluorinated aniline derivatives. The presence of fluorine can enhance the potency of these compounds by modulating their interaction with key oncogenic targets.
Cytotoxicity of Fluorinated Aniline Derivatives
A common primary screen for anticancer potential is the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Aminophenylhydrazines | Compound with 5 fluorine atoms | A549 (Lung Carcinoma) | 0.64 | [4] |
| Fluoroanilino Quinazolines | Canertinib (CI-1033) | EGFR-expressing cells | 0.006 (6 pM) | [5][6] |
| Fluoroanilino Quinazolinones | Derivative G | MCF-7 (Breast Cancer) | 0.44 | [7] |
| Fluoroanilino Quinazolinones | Derivative E | MDA-MBA-231 (Breast Cancer) | 0.43 | [7] |
| Fluoro substituted Quinones | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[5][8]benzoquinone | A375 (Melanoma) | 12.25 µg/mL | [9] |
Expert Insights: The data clearly indicates that the degree and position of fluorination significantly impact cytotoxic potency. For instance, in the fluorinated aminophenylhydrazine series, an increase in the number of fluorine atoms correlated with a stronger cytotoxic effect on A549 lung cancer cells.[10] This can be attributed to altered electronic properties and increased lipophilicity, which can enhance cell membrane permeability and target engagement.
Mechanism of Action: Inhibition of Oncogenic Signaling Pathways
Beyond general cytotoxicity, it is crucial to understand the specific molecular mechanisms through which these compounds exert their anticancer effects. Many fluorinated aniline derivatives function by inhibiting key enzymes in signaling pathways that are constitutively active in cancer cells.
A notable example is the inhibition of the PI3K/AKT/mTOR pathway by a novel aniline derivative, pegaharoline A, in non-small cell lung cancer (NSCLC) cells.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a fluorinated aniline derivative.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fluorinated anilines have served as valuable starting points for the synthesis of compounds with potent activity against a range of bacterial and fungal pathogens.
Efficacy Against Bacterial Strains
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of a compound's antibacterial potency.
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [5][8] |
| Trifluoro-Anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [5][8] |
| N-(trifluoromethyl)phenyl Pyrazoles | Dichloro substituted derivative | S. aureus | 0.78-1.56 | [13] |
| N-(trifluoromethyl)phenyl Pyrazoles | Difluoro aniline derivative | MRSA | 6.25 | [13] |
| 8-Nitrofluoroquinolones | p-chloroaniline derivative | S. aureus | ~2-5 | [11] |
Expert Insights: The structure-activity relationship (SAR) studies reveal that lipophilicity and the electronic nature of substituents on the aniline ring are crucial for antibacterial activity. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazoles, increasing the size of halogen substituents, which increases lipophilicity, resulted in enhanced activity.[13] Conversely, the introduction of hydrophilic groups like carboxylic acids often leads to a loss of activity.
Antifungal Activity
Certain fluorinated aniline derivatives also exhibit promising antifungal properties. For example, a series of novel fluorinated quinoline analogs synthesized from 2-fluoroaniline demonstrated good activity against various plant pathogenic fungi.
| Compound Class | Specific Compound Example | Fungal Strain | Activity at 50 µg/mL (% inhibition) | Reference |
| Fluorinated Quinolines | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Sclerotinia sclerotiorum | >80% | [14] |
| Fluorinated Quinolines | Derivative 2g | Rhizoctonia solani | 80.8% | [14] |
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The high specificity of enzymes makes them attractive targets for therapeutic intervention. Fluorinated aniline derivatives have been successfully developed as potent and selective inhibitors of various enzyme classes, particularly protein kinases, which are often dysregulated in cancer.
Inhibition of Protein Kinases
Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers. Fluorinated anilino-pyrimidines and anilino-quinazolines are prominent classes of kinase inhibitors.
| Compound Class | Target Enzyme | Specific Compound | Inhibition Metric | Value (nM) | Reference |
| Anilino-Quinazolines | EGFR | Gefitinib | IC₅₀ | 25-800 | [5][13] |
| Anilino-Quinazolines | EGFR | Erlotinib | IC₅₀ | 2 | [5] |
| Anilino-Pyrimidines | CDK2 | Compound 19 | Kᵢ | 1 | [15] |
| Anilino-Pyrimidines | CDK9 | Compound 12u | IC₅₀ | 7 | [1] |
| Sulfonamides | B-RafV600E | Compound 3a | IC₅₀ | 149 | [9] |
Expert Insights: The anilino moiety in these inhibitors typically occupies the ATP-binding pocket of the kinase. The fluorine substituents can form favorable interactions, such as hydrogen bonds and halogen bonds, with the protein, thereby enhancing binding affinity and selectivity.[16] For example, in a series of 2-anilino-4-(thiazol-5-yl)-pyrimidines, meta-substituted anilines conferred selectivity for CDK9 over CDK2.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][7]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to a final concentration of 0.5 mg/mL. Incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The strategic use of fluorinated anilines as synthetic precursors has yielded a rich diversity of compounds with significant biological activities. This guide has highlighted their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, underscoring the profound impact of fluorine substitution on their potency and selectivity. The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon in the ongoing quest for novel and more effective therapeutic agents. The continued exploration of the chemical space accessible from fluorinated anilines promises to be a fruitful endeavor in the field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 9. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 15. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Aniline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of non-fluorinated aniline and its fluorinated analogues. By examining the impact of fluorine substitution on UV-Vis, IR, and NMR spectra, we aim to equip researchers with the foundational knowledge to effectively characterize these crucial building blocks in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the underlying principles that govern the observed spectral changes and providing detailed, field-proven experimental protocols.
The Significance of Fluorine in Aniline Analogues
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug development, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. Aniline and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals. Consequently, understanding the spectroscopic signatures of their fluorinated counterparts is paramount for unambiguous structure elucidation, purity assessment, and the study of molecular interactions.
UV-Vis Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are sensitive to the electronic structure of the chromophore. In aniline, the primary chromophore is the benzene ring conjugated with the amino group.
The introduction of a fluorine atom, a highly electronegative yet π-donating substituent, can lead to subtle but measurable shifts in the absorption maxima. The extent and direction of this shift depend on the position of the fluorine atom on the aromatic ring.
Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Aniline | 230, 280 | Ethanol |
| 2-Fluoroaniline | 235, 285 | - |
| 3-Fluoroaniline | 236, 286 | - |
| 4-Fluoroaniline | 238, 298 | Cyclohexane[1] |
Note: Specific λmax values can vary slightly depending on the solvent used.
The observed bathochromic (red) shift in the λmax of the fluorinated analogues compared to aniline is a result of the interplay between fluorine's inductive electron-withdrawing effect and its resonance electron-donating effect.
Infrared Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for aniline and its fluorinated analogues include N-H stretching, C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.
Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Aniline | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| N-H Stretch | 3429, 3351 | 3479, 3391 | 3441, 3360 | 3469, 3385 |
| C-N Stretch | ~1278 | ~1270 | ~1280 | ~1260 |
| C-F Stretch | - | ~1250 | ~1240 | ~1230 |
The N-H stretching frequencies are characteristic of the primary amine group and typically appear as two bands. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, providing a clear diagnostic marker for fluorination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will examine the impact of fluorination on ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons in aniline are influenced by the electron-donating amino group. The introduction of an electronegative fluorine atom further perturbs these chemical shifts, and the effect is highly dependent on the fluorine's position.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Aniline | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| H-2 | 6.77 | - | 6.49 | 6.62 |
| H-3 | 7.18 | 6.80 | - | 6.89 |
| H-4 | 6.68 | 6.72 | 7.07 | - |
| H-5 | 7.18 | 6.98 | 6.38 | 6.89 |
| H-6 | 6.77 | 6.72 | 6.43 | 6.62 |
| -NH₂ | 3.68 | 3.75 | 3.66 | 3.60 |
¹³C NMR Spectroscopy
The effect of fluorine substitution is also clearly observed in the ¹³C NMR spectra. The carbon atom directly attached to the fluorine atom exhibits a large upfield shift due to the fluorine's high electronegativity. Furthermore, through-bond J-coupling between carbon and fluorine (¹JCF, ²JCF, etc.) can be observed, providing valuable structural information.
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Aniline | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| C-1 | 146.6 | 135.2 (d, J=3.1 Hz) | 148.2 (d, J=10.6 Hz) | 142.6 (d, J=1.8 Hz) |
| C-2 | 118.6 | 152.2 (d, J=239.0 Hz) | 102.3 (d, J=25.2 Hz) | 116.1 (d, J=7.6 Hz) |
| C-3 | 129.3 | 115.4 (d, J=1.7 Hz) | 164.1 (d, J=242.0 Hz) | 115.7 (d, J=22.4 Hz) |
| C-4 | 115.1 | 118.9 (d, J=7.2 Hz) | 105.1 (d, J=21.4 Hz) | 156.4 (d, J=235.2 Hz) |
| C-5 | 129.3 | 124.6 (d, J=3.6 Hz) | 130.5 (d, J=10.0 Hz) | 115.7 (d, J=22.4 Hz) |
| C-6 | 118.6 | 117.2 (d, J=13.0 Hz) | 110.1 | 116.1 (d, J=7.6 Hz) |
(d = doublet, J = coupling constant in Hz)
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine signal is highly dependent on its electronic environment, making it an excellent probe for structural and conformational changes.
¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | Chemical Shift (vs. CFCl₃) | Solvent |
| 2-Fluoroaniline | -135.4 | CDCl₃ |
| 3-Fluoroaniline | -112.5 | CDCl₃ |
| 4-Fluoroaniline | -124.7 | DMSO |
The significant variation in the ¹⁹F chemical shifts for the different isomers highlights the sensitivity of this technique to the position of the fluorine substituent.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aniline and its fluorinated analogues.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, cyclohexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution from 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
References
A Comparative Review of Difluoroaniline Isomers in Chemical Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated building blocks have become indispensable tools. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Among these valuable reagents, the six isomers of difluoroaniline stand out for their utility as versatile intermediates. This guide provides a comparative analysis of these isomers, offering insights into their properties, reactivity, and applications to assist researchers in selecting the optimal isomer for their synthetic endeavors.
Introduction to Difluoroaniline Isomers
The six isomers of difluoroaniline—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline—share the same molecular formula (C₆H₅F₂N) but exhibit distinct chemical personalities due to the differential placement of the two fluorine atoms on the aniline ring. These differences in electronic and steric environments have significant implications for their reactivity and suitability in various synthetic transformations. Understanding these nuances is key to leveraging their full potential in the synthesis of complex target molecules.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The physical and spectroscopic properties of the difluoroaniline isomers are fundamental to their handling, characterization, and reactivity. The table below summarizes key data for each isomer.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2,3-Difluoroaniline | 4519-40-8 | 129.11 | - | 179-181 | ~2.3 |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | -7.5[1] | 170[1][2] | 2.21 |
| 2,5-Difluoroaniline | 367-30-6 | 129.11 | 11-13[3] | 176-178[3] | 2.47 |
| 2,6-Difluoroaniline | 5509-65-9 | 129.11 | - | 51-52 (at 15 mmHg)[4] | 0.46 |
| 3,4-Difluoroaniline | 3863-11-4 | 129.11 | - | 77 (at 7 mmHg)[1] | 3.13 |
| 3,5-Difluoroaniline | 372-39-4 | 129.11 | 37-41 | 80 | 2.31 |
Spectroscopic Data Summary
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs CFCl₃) |
| 2,3-Difluoroaniline | 6.48-6.80 (m, 3H), 3.77 (br s, 2H)[5] | 108.3 (d), 113.8 (d), 118.9 (d), 123.0 (d), 140.2 (dd), 149.8 (dd) | -138.8, -154.5 |
| 2,4-Difluoroaniline | 6.6-6.9 (m, 3H), 3.6 (br s, 2H) | 103.8 (dd), 111.1 (dd), 117.8 (d), 136.9 (dd), 150.0 (dd), 159.2 (dd) | -118.5, -122.1 |
| 2,5-Difluoroaniline | 6.35-6.89 (m, 3H), 3.7 (br s, 2H)[6] | 102.9 (dd), 109.1 (dd), 115.8 (d), 137.9 (dd), 149.5 (dd), 158.7 (dd) | -121.2, -139.4 |
| 2,6-Difluoroaniline | 6.58-6.78 (m, 3H), 3.73 (br s, 2H)[7] | 111.8 (d), 112.2 (t), 124.9 (t), 152.0 (dd) | -142.1 |
| 3,4-Difluoroaniline | 6.4-7.0 (m, 3H), 3.6 (br s, 2H) | 103.1 (d), 109.5 (d), 117.2 (dd), 138.6 (t), 144.1 (dd), 150.2 (dd) | -138.1, -151.7 |
| 3,5-Difluoroaniline | 6.2-6.4 (m, 3H), 3.7 (br s, 2H) | 96.9 (t), 100.2 (d), 149.8 (t), 163.7 (dd) | -110.1 |
Note: NMR data is compiled from various sources and may vary slightly based on solvent and experimental conditions.
Comparative Reactivity in Key Synthetic Transformations
The utility of difluoroaniline isomers is defined by their reactivity in fundamental organic reactions. The position of the fluorine atoms dictates the electron density of the aromatic ring and the nucleophilicity of the amino group, leading to significant differences in reaction outcomes.
Basicity and Nucleophilicity
The basicity of the amino group, quantified by the pKa of its conjugate acid, is a primary indicator of its nucleophilicity. The strong electron-withdrawing inductive effect (-I) of fluorine generally decreases the basicity of the aniline.
-
2,6-Difluoroaniline is the least basic isomer (pKa ≈ 0.46). The two ortho-fluorine atoms exert a strong inductive effect and steric hindrance, which impedes protonation and interaction with electrophiles.
-
3,4-Difluoroaniline is the most basic among the isomers (pKa ≈ 3.13). The fluorine atoms are relatively remote from the amino group, and their inductive effects are less pronounced at the nitrogen atom.
-
The other isomers exhibit intermediate basicity, influenced by the interplay of inductive and resonance effects.
This trend in basicity directly translates to their relative nucleophilicity in reactions such as acylation and alkylation.
Caption: Relative basicity of difluoroaniline isomers.
Electrophilic Aromatic Substitution
The fluorine atoms and the amino group direct the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing effect of the amino group often dominates. However, the deactivating nature of the fluorine atoms can influence reaction rates and, in some cases, regioselectivity.
For example, in bromination:
-
3,4-Difluoroaniline is expected to be highly reactive, with substitution occurring at the 2- and 6-positions, directed by the amino group.
-
2,6-Difluoroaniline will be significantly less reactive due to the deactivation by the two fluorine atoms and steric hindrance at the ortho-positions. Substitution would be expected at the 4-position.
-
2,4-Difluoroaniline presents a more complex case, with potential for substitution at the 5- or 3-positions, with the outcome influenced by the specific electrophile and reaction conditions.
Sandmeyer Reaction
The Sandmeyer reaction, which transforms the amino group into a variety of other functionalities via a diazonium salt intermediate, is a cornerstone of aniline chemistry.[8] The stability and reactivity of the intermediate diazonium salt can be influenced by the electronic effects of the fluorine substituents. While all isomers are expected to undergo this transformation, the yields and purity of the products may vary. Isomers with electron-withdrawing fluorine atoms ortho and para to the diazonium group may exhibit altered stability and reactivity profiles.
Caption: General workflow for the Sandmeyer reaction of difluoroanilines.
Palladium-Catalyzed Cross-Coupling Reactions
Difluoroanilines are excellent coupling partners in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. The electronic properties of the difluoroaniline isomer can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
More electron-rich anilines (e.g., 3,4-difluoroaniline ) may react faster in some catalytic systems.
-
Sterically hindered isomers, such as 2,6-difluoroaniline , may require more specialized bulky phosphine ligands and more forcing reaction conditions to achieve good yields.
Experimental Protocols
To provide practical guidance, detailed protocols for two key transformations are provided below.
Protocol 1: Sandmeyer Chlorination of 2,4-Difluoroaniline
This protocol describes the conversion of 2,4-difluoroaniline to 1-chloro-2,4-difluorobenzene.
Materials:
-
2,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 2,4-difluoroaniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C.
-
Prepare a solution of NaNO₂ (1.1 eq) in water and add it dropwise to the aniline hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using 3,5-Difluoroaniline
This protocol details the coupling of 3,5-difluoroaniline with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
3,5-Difluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and 3,5-difluoroaniline (1.2 eq).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Development and Materials Science
The unique properties imparted by the difluoroaniline core make these isomers valuable in various applications.
-
2,4-Difluoroaniline: A key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[2] It is also used in the development of anti-cancer agents and agrochemicals.[9]
-
3,4-Difluoroaniline: Utilized in the synthesis of pharmaceuticals targeting neurological disorders and as a building block for kinase inhibitors.[10]
-
3,5-Difluoroaniline: Employed in the creation of potent and targeted crop protection solutions, including pesticides and herbicides. Its symmetrical nature also makes it an attractive component in the synthesis of advanced polymers and functional materials.
-
2,6-Difluoroaniline: Used in the synthesis of herbicides and p38α kinase inhibitors.
-
2,5-Difluoroaniline: A versatile intermediate for pharmaceuticals, agrochemicals, and dyes, where it can enhance properties like metabolic stability and colorfastness.[5][6]
-
2,3-Difluoroaniline: Serves as an intermediate in the production of pharmaceuticals and liquid crystal products.[5] It has also been used as an additive to improve the performance of perovskite solar cells.[5]
Conclusion
The six isomers of difluoroaniline are not interchangeable reagents. Their distinct electronic and steric properties, governed by the positions of the two fluorine atoms, lead to a spectrum of reactivities and applications. A thorough understanding of these differences, from basicity to performance in key synthetic transformations, is crucial for the rational design of synthetic routes. This guide provides a framework for researchers to make informed decisions when selecting a difluoroaniline isomer, ultimately enabling the more efficient and effective synthesis of novel molecules for a wide range of scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Recent trends in the chemistry of Sandmeyer reaction: a review (2021) | Rabia Akhtar | 57 Citations [scispace.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 3,4-Difluoro-2-methoxyaniline Sulfate
This guide provides an in-depth, cross-referenced analysis of 3,4-Difluoro-2-methoxyaniline sulfate, a crucial intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analytical framework. We will explore the unique spectral and chromatographic signatures of this compound, contrasting them with its free base and other structurally relevant analogs. The methodologies presented herein are grounded in established principles, providing a self-validating system for identity, purity, and stability assessment.
Introduction: The Analytical Imperative
3,4-Difluoro-2-methoxyaniline and its salt forms are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The sulfate salt, in particular, often presents improved handling and stability characteristics compared to the free aniline base. However, its ionic and highly polar nature necessitates a tailored analytical approach. Verifying the compound's identity, distinguishing it from its free base precursor, and quantifying its purity require a multi-technique strategy. This guide elucidates the critical analytical data points that define this compound and provides a comparative analysis against compounds with subtle but significant structural differences.
Physicochemical and Structural Comparison
The first step in any analytical endeavor is to understand the fundamental properties of the target molecule and its relevant alternatives. The presence of the sulfate group, as well as the number and position of halogen substituents, dramatically influences polarity, solubility, and spectral characteristics.
| Property | This compound | 3,4-Difluoro-2-methoxyaniline [1][] | 3,4-Dichloroaniline [3][4] | 3-Fluoro-2-methoxyaniline [5] |
| CAS Number | 1072945-56-2[6][7] | 114076-35-6[1][] | 95-76-1[3][4] | 437-83-2[5] |
| Molecular Formula | C₇H₉F₂NO₅S[6][7] | C₇H₇F₂NO[1][] | C₆H₅Cl₂N[3][4] | C₇H₈FNO[5] |
| Molecular Weight | 257.21 g/mol [7] | 159.13 g/mol [1][] | 162.02 g/mol [3][4] | 141.14 g/mol [5] |
| Form | Solid | Liquid/Solid | Solid | Liquid[5] |
| Key Structural Feature | Anilinium sulfate salt | Free aniline base | Dichloro substitution | Mono-fluoro substitution |
| Expected Polarity | Very High | Moderate | Low-Moderate | Moderate |
Cross-Referencing Spectroscopic Data
The structural nuances between the target compound and its analogs give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of molecular weight and elemental composition. For sulfated compounds, the combination of high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS) is particularly powerful for structural elucidation.[8]
-
This compound : The expected protonated molecular ion [M+H]⁺ would be observed at m/z 258. The high-resolution mass would confirm the C₇H₉F₂NO₅S formula. A key diagnostic fragmentation in MS/MS would be the neutral loss of sulfuric acid (H₂SO₄, 98 Da) or the loss of SO₃ (80 Da), leading to a fragment ion corresponding to the free base at m/z 160 ([C₇H₇F₂NO + H]⁺).
-
3,4-Difluoro-2-methoxyaniline (Free Base) : The protonated molecular ion [M+H]⁺ is readily observed at m/z 160. Its fragmentation pattern will be dictated by the aniline structure, lacking the characteristic sulfate losses.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally effective at distinguishing between the sulfate salt and the free amine. The key lies in the vibrational frequencies of the N-H and S=O bonds.
-
Sulfate Salt :
-
N-H Stretch : The formation of the anilinium salt (R-NH₃⁺) results in broad absorption bands typically between 2800-3200 cm⁻¹, which are distinct from the sharp peaks of a primary amine.
-
S=O Stretch : The sulfate group will exhibit strong, characteristic absorption bands in the 1450–1340 cm⁻¹ region, providing unambiguous evidence of its presence.[9] Additional sulfate-related bands can be found near 2220 cm⁻¹.[10]
-
-
Free Aniline Base (e.g., 3-Fluoro-2-methoxyaniline) :
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each proton, carbon, and fluorine atom. Salt formation induces predictable changes in chemical shifts.
-
¹H NMR : Upon protonation to form the sulfate salt, the electron density around the aromatic ring decreases. This deshielding effect causes the aromatic and methoxy protons to shift downfield compared to the free base. The amine protons will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR : Similar to ¹H NMR, all carbon signals in the aromatic ring and the methoxy group will experience a downfield shift upon salt formation. The carbon atoms bonded to fluorine will appear as doublets with characteristic large C-F coupling constants, aiding in signal assignment.[13]
-
¹⁹F NMR : This technique is highly sensitive to the electronic environment of the fluorine atoms. It can be used to confirm the presence and position of the fluorine substituents on the aromatic ring.
Comparative High-Performance Liquid Chromatography (HPLC)
Chromatographic behavior is a direct function of a molecule's polarity. The significant difference in polarity between the sulfate salt and its free base makes HPLC an ideal technique for purity assessment and separation.
-
Challenge : The high polarity of this compound makes it poorly retained on traditional C18 reversed-phase columns, where it often elutes in or near the void volume.
-
Solution : A mixed-mode HPLC method, which combines reversed-phase and ion-exchange mechanisms, is highly effective.[14] This approach allows for tunable retention of both the polar, ionic sulfate salt and any less polar, non-ionic impurities, such as the free base. The development of a robust HPLC method is crucial for quality control.[15]
The following workflow illustrates a systematic approach to HPLC method development for this type of analyte.
Caption: HPLC analysis workflow for polar ionic compounds.
Detailed Experimental Protocol: Mixed-Mode HPLC Analysis
This protocol provides a robust method for the separation and purity determination of this compound, capable of resolving it from its free base and other potential impurities.
Objective: To determine the purity of this compound by HPLC.
Principle: The method utilizes a mixed-mode stationary phase that provides both reversed-phase (hydrophobic) and strong cation-exchange (ionic) retention mechanisms. This dual retention allows for the effective separation of the highly polar sulfate salt from its less polar free base and other related substances.[14]
Materials & Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Mixed-Mode (e.g., Coresep 100) | Provides dual retention mechanism for polar analytes.[14] |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 in Water | Buffered aqueous phase for ion-exchange mechanism. |
| Mobile Phase B | Acetonitrile | Organic modifier for reversed-phase mechanism. |
| Gradient | 0-1 min (10% B), 1-8 min (10-70% B), 8-9 min (70% B), 9-10 min (10% B) | Gradual increase in organic content elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA at 280 nm | Wavelength for optimal detection of the aromatic chromophore. |
| Injection Vol. | 5 µL | |
Procedure:
-
Mobile Phase Preparation : Prepare Mobile Phase A by dissolving the appropriate amount of ammonium formate in deionized water, adjusting the pH to 3.0 with formic acid, and filtering.
-
System Suitability : Prepare a solution containing both the sulfate salt and a small amount of the free base. Inject this solution five times. The resolution between the two peaks must be >2.0, and the relative standard deviation (RSD) for the peak area of the main analyte must be <2.0%.
-
Standard Preparation : Accurately prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Sample Preparation : Prepare the sample solution in the same manner as the standard.
-
Analysis : Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Calculation : Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The analytical characterization of this compound is a multi-faceted task that relies on the strategic application of several instrumental techniques. While mass spectrometry and NMR provide definitive structural confirmation, IR spectroscopy offers a rapid and unequivocal method to confirm the presence of the sulfate counterion and the anilinium salt form. For routine quality control and purity assessment, a well-developed mixed-mode HPLC method is indispensable due to its ability to retain and separate this highly polar compound from its critical impurities. By cross-referencing data from these orthogonal techniques, researchers can ensure the identity, quality, and integrity of this vital pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 3. 3,4-二氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4-Dichloroaniline | CAS 95-76-1 | LGC Standards [lgcstandards.com]
- 5. 3-Fluoro-2-methoxyaniline | 437-83-2 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1072945-56-2|this compound|BLD Pharm [bldpharm.com]
- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. helixchrom.com [helixchrom.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Risks: A Practical Guide to Handling 3,4-Difluoro-2-methoxyaniline Sulfate
For researchers engaged in the complex world of drug development, the synthesis and handling of novel chemical entities are daily realities. 3,4-Difluoro-2-methoxyaniline sulfate is one such compound, and while its unique structure is promising for discovery programs, it demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring that every step you take is a self-validating measure of protection for yourself and your colleagues.
The aniline substructure is the primary driver of this compound's toxicological profile. Aromatic amines as a class are well-known for their potential to cause significant health effects, including carcinogenicity and methemoglobinemia, a condition that dangerously reduces the blood's oxygen-carrying capacity.[1][2][3] The hazards are not abstract; these compounds are readily absorbed through the skin, making dermal contact a critical exposure route.[2][4] While the sulfate salt form of this specific molecule likely renders it a solid with low volatility, the intrinsic hazards of the aniline moiety remain.
This guide provides the essential safety and logistical information for handling this compound, with a focus on robust personal protective equipment (PPE) protocols, operational planning, and compliant disposal.
Hazard Assessment: Understanding the "Why"
Before any bottle is opened, a thorough understanding of the risks is paramount. The Safety Data Sheet (SDS) for the parent compound, 3,4-Difluoro-2-methoxyaniline, indicates the following primary hazards:
-
Skin Corrosion/Irritation: Direct contact can cause skin irritation or, with prolonged exposure, more severe damage.[5][6]
-
Serious Eye Damage/Irritation: The compound is an irritant and can cause serious damage if it comes into contact with the eyes.[5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
-
Acute Toxicity: Like many anilines, it is classified as harmful if swallowed or in contact with skin.[6][7]
The core principle of protection is to establish multiple barriers between the researcher and the chemical. The PPE recommendations below are designed to address all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The Core of Protection: Personal Protective Equipment (PPE)
Selecting the right PPE is not a checklist exercise; it's a dynamic risk assessment. The level of protection must match the task at hand. OSHA mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[8][9][10]
PPE Selection Framework
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves (single pair) | Lab Coat | Not generally required |
| Weighing Powder | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Lab Coat, Disposable Apron | N95/FFP2 Particulate Respirator |
| Solution Preparation & Transfer | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat, Chemical-Resistant Apron | Not required if in a certified fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Coveralls | PAPR or SCBA may be required for large spills |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory. However, when handling the solid powder or preparing solutions, you must upgrade to chemical splash goggles to form a complete seal around the eyes.[11] For tasks with a higher splash risk, such as transferring large volumes of solutions, a face shield should be worn in addition to goggles.
-
Hand Protection: The rapid absorption of anilines through the skin makes glove selection critical.[4] While standard nitrile gloves offer a baseline of protection for incidental contact, they can degrade upon prolonged exposure to some organic compounds.[12][13]
-
Primary Recommendation: Double-gloving with two pairs of nitrile gloves is a robust practice for most bench-scale operations. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Extended Use/Higher Risk: For longer duration tasks or when handling larger quantities, consider gloves with superior chemical resistance, such as neoprene or butyl rubber.[14][15][16] Always check the manufacturer's glove compatibility charts for specific breakthrough times.[8]
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For weighing operations or solution preparations, supplement this with a disposable or chemical-resistant apron. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[12]
-
Respiratory Protection: As a solid, the primary inhalation risk from this compound is from airborne particulates (dust).
-
For Weighing: All weighing of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure. A NIOSH-approved N95 (or FFP2 in the EU) particulate respirator is mandatory for this task to prevent inhalation of fine dust.[17][18][19]
-
General Use: Once in solution within a closed system or a fume hood, respiratory protection is not typically required. However, if there is any potential for aerosolization outside of a containment device, a respirator must be used.[20] For significant exposures or spill situations, a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary.[4][21]
-
Operational Plan: From Receipt to Disposal
A structured workflow minimizes the potential for error and exposure. The following diagram outlines the key stages for safely handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. censwpa.org [censwpa.org]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. mjhughes.com [mjhughes.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. gloves.com [gloves.com]
- 14. uline.ca [uline.ca]
- 15. safetyware.com [safetyware.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 19. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 20. bestsafetyequipments.com [bestsafetyequipments.com]
- 21. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
